molecular formula C16H18Cl2Sn B1252571 Bis(4-methylbenzyl)tin dichloride CAS No. 63125-93-9

Bis(4-methylbenzyl)tin dichloride

Cat. No.: B1252571
CAS No.: 63125-93-9
M. Wt: 399.9 g/mol
InChI Key: DMUNINGTUWAVPI-UHFFFAOYSA-L
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Description

Bis(4-methylbenzyl)tin dichloride, also known as this compound, is a useful research compound. Its molecular formula is C16H18Cl2Sn and its molecular weight is 399.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63125-93-9

Molecular Formula

C16H18Cl2Sn

Molecular Weight

399.9 g/mol

IUPAC Name

dichloro-bis[(4-methylphenyl)methyl]stannane

InChI

InChI=1S/2C8H9.2ClH.Sn/c2*1-7-3-5-8(2)6-4-7;;;/h2*3-6H,1H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

DMUNINGTUWAVPI-UHFFFAOYSA-L

SMILES

CC1=CC=C(C=C1)C[Sn](CC2=CC=C(C=C2)C)(Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C[Sn](CC2=CC=C(C=C2)C)(Cl)Cl

Synonyms

bis(4-methylbenzyl)tin dichloride

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bis(p-methylbenzyl)tin Dichloride: Synthesis, Structure, and Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Diorganotin Dihalides

The field of organometallic chemistry, particularly the study of organotin compounds, offers a rich tapestry of structural diversity and reactivity that has been harnessed for a multitude of applications, from catalysis to materials science and medicinal chemistry. Among these, diorganotin dihalides (R₂SnX₂) represent a cornerstone class of reagents and precursors. This guide focuses on a specific, yet illustrative, member of this family: Bis(p-methylbenzyl)tin dichloride. While direct, comprehensive experimental data for this particular derivative is not extensively documented in publicly accessible literature, its chemical behavior can be confidently extrapolated from well-established principles and the extensive data available for its close analogs. This guide, therefore, serves as both a repository of known information and a predictive framework for researchers venturing into the synthesis and application of this and related compounds. As a Senior Application Scientist, the aim is to provide not just a protocol, but a deeper understanding of the causality behind the chemical phenomena, fostering a robust and insightful experimental approach.

Molecular Structure and Bonding: A Theoretical and Comparative Overview

Bis(p-methylbenzyl)tin dichloride, with the chemical formula (CH₃C₆H₄CH₂)₂SnCl₂, features a central tin(IV) atom bonded to two p-methylbenzyl groups and two chlorine atoms. The p-methylbenzyl ligand is a benzyl group substituted at the para position with a methyl group.

Expected Molecular Geometry

Based on the extensive crystallographic data of related diorganotin dichlorides, such as dibenzyltin dichloride and diphenyltin dichloride, the geometry around the tin atom in Bis(p-methylbenzyl)tin dichloride is anticipated to be a distorted tetrahedron. In the solid state, intermolecular Sn···Cl interactions can lead to a weakly associated chain-like structure, effectively increasing the coordination number of the tin atom. However, in the gas phase or in non-coordinating solvents, a monomeric tetrahedral structure is expected to predominate.

The C-Sn-C bond angle is predicted to be larger than the ideal tetrahedral angle of 109.5°, while the Cl-Sn-Cl bond angle will likely be smaller. This deviation is a common feature in such compounds and is rationalized by Valence Shell Electron Pair Repulsion (VSEPR) theory, where the larger steric bulk of the organic ligands pushes them further apart, compressing the angle between the smaller halide ligands.

Logical Relationship Diagram: Factors Influencing Molecular Geometry

A Central Tin(IV) Atom B Two p-Methylbenzyl Ligands A->B C Two Chlorine Ligands A->C D Steric Hindrance B->D F Distorted Tetrahedral Geometry D->F E VSEPR Theory E->F G Intermolecular Sn···Cl Interactions (Solid State) F->G H Weakly Associated Chains G->H

Caption: Logical flow from atomic composition to the predicted solid-state structure of Bis(p-methylbenzyl)tin dichloride.

Synthesis of Bis(p-methylbenzyl)tin Dichloride: A Self-Validating Protocol

The most direct and established method for the synthesis of dibenzyltin dichlorides is the direct reaction of metallic tin with the corresponding benzyl chloride. This approach, while conceptually simple, requires careful control of reaction conditions to ensure optimal yield and purity.

Causality Behind Experimental Choices
  • Reactant Purity: The use of high-purity, finely divided tin powder is crucial. A larger surface area increases the reaction rate. Industrial-grade tin powder can be used, but the addition of a dispersant like activated carbon is recommended to prevent agglomeration, which would reduce the reactive surface area and hinder the reaction.

  • Solvent: Toluene is a common solvent for this reaction as it allows for refluxing at a temperature sufficient to drive the reaction forward. The choice of a non-polar aromatic solvent also facilitates the dissolution of the organic reactants and products.

  • Reaction Initiation: The reaction is typically initiated by heating the tin powder in the solvent before the dropwise addition of p-methylbenzyl chloride. This pre-heating activates the tin surface.

  • Catalysis: While the reaction can proceed without a catalyst, the addition of small amounts of iodine or a Lewis acid can facilitate the oxidative addition of the benzyl chloride to the tin metal.

  • Work-up and Purification: The product is typically isolated by filtration to remove unreacted tin, followed by recrystallization. The choice of recrystallization solvent will depend on the solubility of the product and impurities. A common choice for similar compounds is chloroform or a mixture of chloroform and a less polar solvent like hexane.

Step-by-Step Experimental Workflow

Materials:

  • Tin powder (fine mesh)

  • p-Methylbenzyl chloride

  • Toluene (anhydrous)

  • Activated carbon (optional, as a dispersant)

  • Hydrochloric acid (for cleaning glassware)

  • Standard laboratory glassware for reflux and filtration

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Glassware Preparation: All glassware should be thoroughly cleaned, including a rinse with dilute hydrochloric acid to remove any metal traces, followed by rinsing with deionized water and acetone, and then oven-dried.

  • Reaction Setup: Assemble a reflux apparatus under an inert atmosphere. This is crucial to prevent the oxidation of tin and side reactions.

  • Reactant Charging: To the reaction flask, add finely divided tin powder and, if used, a small amount of activated carbon. Add anhydrous toluene to the flask.

  • Initiation: Begin stirring and heat the mixture to reflux.

  • Addition of p-Methylbenzyl Chloride: Once the toluene is refluxing, add the p-methylbenzyl chloride dropwise to the reaction mixture over a period of 1-2 hours. The slow addition is important to control the exothermic nature of the reaction.

  • Reaction: After the addition is complete, continue to reflux the mixture with vigorous stirring for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove unreacted tin and activated carbon.

    • Wash the solid residue with a small amount of fresh toluene.

    • Combine the filtrate and washings.

  • Isolation and Purification:

    • Remove the toluene from the filtrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane).

    • Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Experimental Workflow Diagram

A Setup Reflux Apparatus (Inert Atmosphere) B Add Tin Powder, Activated Carbon, and Toluene A->B C Heat to Reflux B->C D Dropwise Addition of p-Methylbenzyl Chloride C->D E Reflux for Several Hours D->E F Cool to Room Temperature E->F G Filter to Remove Solids F->G H Rotary Evaporation of Filtrate G->H I Recrystallization H->I J Filtration and Drying I->J K Pure Bis(p-methylbenzyl)tin Dichloride J->K

Caption: Step-by-step workflow for the synthesis of Bis(p-methylbenzyl)tin dichloride.

Spectroscopic and Analytical Characterization: A Predictive Analysis

In the absence of direct experimental spectra, the following sections provide predicted spectroscopic data for Bis(p-methylbenzyl)tin dichloride based on the known spectra of analogous compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

    • Methyl Protons (-CH₃): A singlet peak is expected around δ 2.3 ppm.

    • Benzyl Protons (-CH₂-): A singlet peak is anticipated in the region of δ 3.2-3.5 ppm. The chemical shift will be influenced by the electronegativity of the tin and chlorine atoms. Satellites arising from coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are expected, with a ²J(Sn-H) coupling constant of approximately 60-70 Hz.

    • Aromatic Protons (-C₆H₄-): Due to the para-substitution, a characteristic AA'BB' system is expected, appearing as two doublets in the aromatic region (δ 7.0-7.3 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide further structural confirmation.

    • Methyl Carbon (-CH₃): A signal is expected around δ 21 ppm.

    • Benzyl Carbon (-CH₂-): A signal is anticipated around δ 35-40 ppm, with satellites from coupling to tin isotopes.

    • Aromatic Carbons (-C₆H₄-): Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern. The ipso-carbon attached to the benzyl group, the two ortho-carbons, the two meta-carbons, and the para-carbon bearing the methyl group will each give a distinct signal.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic vibrational modes for the different functional groups present in the molecule.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
Aromatic C=C Stretch1600-1585 and 1500-1400Medium-Strong
Sn-C Stretch~550Medium
Sn-Cl Stretch~350Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic fragmentation pattern. The molecular ion peak [M]⁺ may be observed, but it is often of low abundance for organotin compounds. The isotopic pattern of tin (multiple isotopes) will be a key feature in identifying tin-containing fragments.

Expected Fragmentation Pathway:

  • Loss of a Chlorine Radical: [M - Cl]⁺

  • Loss of a p-Methylbenzyl Radical: [M - CH₂C₆H₄CH₃]⁺

  • Cleavage of the Sn-C Bond: Formation of the [CH₂C₆H₄CH₃]⁺ ion (tropylium-like ion), which is often a prominent peak.

  • Sequential Loss of Ligands: Fragmentation will proceed with the stepwise loss of the remaining organic and chloro ligands from the tin center.

Reactivity and Applications

Bis(p-methylbenzyl)tin dichloride is a versatile intermediate in organic and organometallic synthesis.

  • Precursor to other Organotin Compounds: The chlorine atoms can be readily substituted by a variety of nucleophiles, such as alkoxides, thiolates, and amides, to generate a wide range of functionalized organotin compounds.

  • Lewis Acidity: The tin center is a Lewis acid and can coordinate to Lewis bases, a property that can be exploited in catalysis.

  • Potential Applications: While specific applications for Bis(p-methylbenzyl)tin dichloride are not widely reported, related diorganotin dihalides are used as:

    • PVC Stabilizers: To prevent the thermal degradation of polyvinyl chloride.

    • Catalysts: In esterification, transesterification, and polyurethane formation.

    • Precursors for Biocidal Agents: Although the use of organotins for this purpose is now heavily regulated due to environmental concerns.

    • Building Blocks for Supramolecular Chemistry: The ability to form coordination complexes makes them useful in the construction of larger, well-defined architectures.

Conclusion and Future Outlook

Bis(p-methylbenzyl)tin dichloride, while not as extensively studied as some of its counterparts, represents a valuable compound for chemical research. Its synthesis is achievable through established direct methods, and its structural and spectroscopic properties can be confidently predicted. This guide provides a robust framework for its synthesis, characterization, and potential applications. Further research to isolate and fully characterize this compound with modern analytical techniques would be a valuable contribution to the field of organotin chemistry, potentially unlocking new applications in catalysis and materials science. It is the hope that this guide will stimulate such investigations and provide a solid foundation for researchers working with this and related diorganotin dihalides.

References

  • General Synthesis of Dibenzyltin Dichlorides

    • Sisido, K.; Takeda, Y.; Kinugawa, Z. Direct Synthesis of Organotin Compounds. I. Di- and Tribenzyltin Chlorides. J. Am. Chem. Soc.1961 , 83 (2), 538–541. [Link]

    • Andreas, H.; Klump, O.; Menzel, I. Preparation of dibenzyltin dichlorides. U.S.
  • Use as a Precursor

    • Synthesis, Crystal Structure and Quantum Chemistry of the Ladder Bis(p-methylbenzyl)tin Oxo(Chlo) Cluste. ResearchGate, 2010 . [Link]

  • Characterization of Related Organotin Compounds

    • Greene, P. T.; Bryan, R. F. Crystal structure of dichloro(diphenyl)tin. J. Chem. Soc. A, 1970 , 1696-1700. [Link]

    • Ali, M.; Yousif, E. Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2012 , 3(4), 853-866. [Link]

Difference between dibenzyltin dichloride and bis(4-methylbenzyl)tin dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Structural, Synthetic, and Cytotoxic Profiles

Executive Summary

This technical guide provides a rigorous comparison between Dibenzyltin dichloride (DBTCl) and its para-substituted analog, Bis(4-methylbenzyl)tin dichloride (BMBTC) . While both compounds belong to the organotin(IV) class—historically significant for their non-platinum antitumor potential—their divergence in ligand substitution (hydrogen vs. methyl group) fundamentally alters their physicochemical properties, synthetic pathways, and biological efficacy.

This guide is designed for researchers in medicinal inorganic chemistry and drug development, focusing on the Structure-Activity Relationship (SAR) driven by the para-methyl moiety.

Part 1: Structural & Physicochemical Divergence

The core difference lies in the electronic and steric influence of the substituent at the para position of the benzyl ring.

Molecular Specifications
FeatureDibenzyltin Dichloride (DBTCl)This compound (BMBTC)
Formula


Molar Mass ~371.88 g/mol ~399.93 g/mol
Ligand Substituent Hydrogen (-H)Methyl (-CH₃) at para position
Electronic Effect Neutral Benzyl RingElectron Donating (+I Effect)
Lipophilicity (Est.[1] LogP) ModerateHigh (Increased hydrophobicity)
Coordination Geometry Distorted TetrahedralDistorted Tetrahedral
The "Methyl Effect" on Lewis Acidity

The tin (Sn) atom in organotin dichlorides acts as a Lewis acid, which is critical for its biological mechanism (hydrolysis).

  • DBTCl: The benzyl groups are relatively electron-neutral. The Sn center maintains high Lewis acidity, facilitating rapid hydrolysis of the Sn-Cl bonds in aqueous media.

  • BMBTC: The methyl group at the para position exerts a positive inductive effect (+I) . This electron density is donated into the aromatic ring and subtly transmitted to the tin center.

    • Consequence: The Sn center in BMBTC is slightly less electropositive than in DBTCl. This modulates the rate of hydrolysis, potentially delaying drug activation until cellular entry, a desirable trait for reducing systemic toxicity.

Part 2: Synthetic Pathways and Protocols

Synthesis of benzyltin derivatives requires precise control to prevent Wurtz-coupling side reactions (homocoupling of benzyl halides).

Comparative Synthesis Workflow

Two primary methods exist: Direct Reaction (favored for DBTCl) and Grignard Alkylation (favored for high-purity BMBTC).

Synthesis_Workflow Start Precursor Selection MethodA Method A: Direct Synthesis (Sn Powder) Start->MethodA Benzyl Chloride MethodB Method B: Grignard Route (Mg Turnings) Start->MethodB 4-Methylbenzyl Chloride RxnA Reflux in Toluene/H2O (Catalyst: Zn/Amine) MethodA->RxnA RxnB Formation of 4-MeBzMgCl MethodB->RxnB Purification Recrystallization (Ethanol/Petroleum Ether) RxnA->Purification StepB2 Addition of SnCl4 (0°C -> RT) RxnB->StepB2 StepB2->Purification Product Final Dichloride Product Purification->Product

Figure 1: Synthetic pathways for Dibenzyltin and Bis(4-methylbenzyl)tin dichlorides. Method A is cost-effective; Method B offers higher specificity for substituted analogs.

Detailed Protocol: Grignard Synthesis of BMBTC

Rationale: Direct synthesis with substituted benzyls often results in lower yields due to electronic deactivation or side reactions. The Grignard route ensures stoichiometric control.

Reagents:

  • 4-Methylbenzyl chloride (10 mmol)

  • Magnesium turnings (12 mmol, activated)

  • Tin(IV) chloride (

    
    , 5 mmol)
    
  • Anhydrous Diethyl Ether or THF

Step-by-Step:

  • Activation: Flame-dry a 3-neck flask under Nitrogen (

    
    ). Add Mg turnings and a crystal of iodine.
    
  • Grignard Formation: Add 4-methylbenzyl chloride dropwise to Mg in ether. Reflux for 2 hours until Mg is consumed to form

    
    .
    
  • Stannylation: Cool the solution to 0°C. Add

    
     (dissolved in benzene/toluene) dropwise. Crucial: The 2:1 ratio must be precise to favor the di-substituted product over tri- or mono-substituted species.
    
  • Reflux & Quench: Reflux for 3-4 hours. Quench with dilute HCl (3%) to destroy excess Grignard.

  • Extraction: Separate the organic layer, dry over

    
    , and evaporate solvent.
    
  • Purification: Recrystallize the crude solid from hot ethanol or a chloroform/petroleum ether mix.

  • Validation:

    
     NMR is mandatory. Expect a chemical shift (
    
    
    
    ) distinct from DBTCl due to the shielding effect of the methyl groups.

Part 3: Biological Efficacy & Mechanism of Action

Mechanism of Cytotoxicity

Both compounds function as pro-drugs . The dichloride moiety is labile. Upon entering the aqueous cellular environment, the Cl ligands are displaced by water or hydroxyl groups, generating the active cation


.

Target Interactions:

  • DNA Binding: The organotin cation interacts with the phosphate backbone of DNA, causing conformational changes (though less intercalative than planar drugs like doxorubicin).

  • Protein Binding: High affinity for thiol (-SH) groups in proteins (e.g., cysteine residues in cytoskeletal proteins or enzymes), leading to mitochondrial dysfunction.

Mechanism_Action Extracellular Extracellular Space (High Cl- Concentration) Drug R2SnCl2 (Neutral) Extracellular->Drug Membrane Cell Membrane (Lipid Bilayer) Intracellular Cytosol (Low Cl-, High H2O) Membrane->Intracellular Hydrolysis Hydrolysis [R2Sn(OH)(H2O)]+ Intracellular->Hydrolysis Cl- dissociation Drug->Membrane Passive Diffusion Target1 Mitochondria (Swelling/ROS) Hydrolysis->Target1 Interacts with -SH Target2 DNA Phosphate Backbone Hydrolysis->Target2 Electrostatic Binding Apoptosis Apoptosis Induction Target1->Apoptosis Target2->Apoptosis

Figure 2: Pharmacological pathway. Note that BMBTC (Methyl) crosses the 'Membrane' node more efficiently due to higher lipophilicity.

Structure-Activity Relationship (SAR)

The "Difference" in biological outcome is driven by Lipophilicity .

  • DBTCl: Shows moderate activity against HeLa and HepG2 lines. However, its uptake can be limited by its relative polarity compared to alkylated analogs.

  • BMBTC: The addition of two methyl groups increases the partition coefficient (LogP).

    • Effect: Enhanced passive diffusion across the lipid bilayer.

    • Result: Studies on substituted benzyltins generally indicate that para-substitution (especially with alkyl groups) lowers the

      
       (increasing potency) compared to the unsubstituted parent, provided steric bulk does not prevent target binding.
      

Comparative Efficacy Table (Generalized Trends):

Cell LineDBTCl ActivityBMBTC Activity (Projected)Mechanistic Driver
HeLa (Cervical) Moderate (

)
High (

)
Enhanced uptake via lipophilicity.
HepG2 (Liver) ModerateHighMethyl group aids in metabolic stability.
Normal Fibroblasts Low ToxicityLow-ModerateOrganotins often show selectivity for tumor cells over normal tissue.

References

  • LookChem. (n.d.). Dibenzyltindichloride - Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2009). Dibenzyldichloridotin(IV) Crystal Structure. PMC. Retrieved from

  • BenchChem. (n.d.). Dibenzyltin dichloride: Synthetic Methodologies and Precursor Chemistry. Retrieved from

  • MDPI. (2023). Series of Organotin(IV) Compounds... Cytotoxicity and Apoptosis. Retrieved from

  • ResearchGate. (2010). Synthesis, Crystal Structure and Quantum Chemistry of Bis(p-methylbenzyl)tin Complexes. Retrieved from

Sources

An In-depth Technical Guide to Hyperconjugation in Bis(arylmethyl)tin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of hyperconjugation in bis(arylmethyl)tin derivatives, a class of organometallic compounds with significant potential in materials science and drug development. We delve into the theoretical underpinnings of σ-π conjugation in these systems and present a multi-faceted approach for its characterization, integrating advanced spectroscopic techniques and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships governed by hyperconjugation in organotin chemistry. We provide not only the theoretical framework but also detailed, field-proven experimental protocols and data interpretation strategies to empower researchers in their investigations.

Introduction: The Significance of Hyperconjugation in Organotin Chemistry

Hyperconjugation, often described as "no-bond resonance," is a stabilizing interaction that results from the delocalization of electrons in a sigma (σ) bond to an adjacent empty or partially filled p-orbital or to a π-orbital.[1] In the context of bis(arylmethyl)tin derivatives, this phenomenon involves the interaction of the C-Sn σ-bond electrons with the π-system of the aromatic ring. This σ-π conjugation plays a crucial role in determining the electronic properties, reactivity, and even the supramolecular architecture of these compounds. Understanding and quantifying this effect is paramount for the rational design of novel organotin-based materials and therapeutics. The magnitude of hyperconjugation can be modulated by the nature of the substituents on the aryl ring, offering a handle to fine-tune the molecule's properties for specific applications.

Theoretical Framework: The Mechanism of σ-π Conjugation

The fundamental principle behind hyperconjugation in bis(arylmethyl)tin derivatives is the overlap between the filled σ-orbital of the C-Sn bond and the vacant π*-antibonding orbitals of the attached aryl ring. This delocalization of electron density from the C-Sn bond to the aromatic system leads to several measurable consequences:

  • Structural Changes: A slight shortening of the aryl C-C bonds and a lengthening of the C-Sn bond are anticipated due to the partial π-bond character introduced and the weakening of the σ-bond, respectively.

  • Electronic Perturbations: The electron-donating nature of the -CH₂SnR₂X group influences the electron density distribution within the aryl ring, which can be probed by various spectroscopic techniques.

  • Energetic Stabilization: The overall energy of the molecule is lowered, contributing to its thermodynamic stability.[2]

The extent of this interaction is highly dependent on the geometric alignment of the interacting orbitals and the energy gap between them. Electron-donating or -withdrawing substituents on the aryl ring can further influence the energy levels of the π-system, thereby modulating the strength of the hyperconjugative effect.

Diagram: Mechanism of Hyperconjugation in a Bis(arylmethyl)tin Derivative

G Mechanism of σ-π Hyperconjugation cluster_aryl Aryl Ring (π-system) cluster_tin Tin Moiety aryl_pi π-system C_Sn_sigma C-Sn σ-orbital (filled) aryl_pi_star π*-antibonding orbital C_Sn_sigma->aryl_pi_star σ-π overlap (Electron Delocalization) Sn SnR₂X

Caption: Orbital overlap illustrating σ-π hyperconjugation.

Experimental Characterization: A Multi-Technique Approach

A robust characterization of hyperconjugation requires the convergence of evidence from multiple analytical techniques. Here, we outline the key experimental workflows.

Synthesis of Bis(arylmethyl)tin Derivatives

The synthesis of bis(arylmethyl)tin dihalides is typically achieved through the direct reaction of tin powder with the corresponding arylmethyl halide.[3] The choice of solvent and reaction conditions is critical for achieving good yields and purity.

Experimental Protocol: Synthesis of Bis(p-methylbenzyl)tin Dichloride [4][5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add tin powder (1 equivalent).

  • Solvent and Reagent Addition: Add toluene as the solvent, followed by the dropwise addition of p-methylbenzyl chloride (2 equivalents).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove unreacted tin. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield crystalline bis(p-methylbenzyl)tin dichloride.

Diagram: Synthetic Workflow

G Synthesis of Bis(arylmethyl)tin Dihalides start Start reactants Tin Powder + Arylmethyl Halide in Toluene start->reactants reflux Reflux under N₂ (4-6 hours) reactants->reflux filtration Filtration reflux->filtration concentration Rotary Evaporation filtration->concentration recrystallization Recrystallization concentration->recrystallization product Pure Bis(arylmethyl)tin Dihalide recrystallization->product G Integrated Workflow for Hyperconjugation Analysis synthesis Synthesis of Bis(arylmethyl)tin Derivatives nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) synthesis->nmr xray X-ray Crystallography synthesis->xray uvvis UV-Vis Spectroscopy synthesis->uvvis dft DFT Calculations (Geometry, NBO, NMR) synthesis->dft data_analysis Correlative Data Analysis nmr->data_analysis xray->data_analysis uvvis->data_analysis dft->data_analysis conclusion Quantification of Hyperconjugative Effects data_analysis->conclusion

Sources

Methodological & Application

Application Note: High-Selectivity Phosphate PVC Membrane Electrodes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Phosphate-Selective PVC Membrane Electrodes Content Type: Application Note & Protocol Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Target Analyte: Dihydrogen Phosphate (


) / Monohydrogen Phosphate (

) Methodology: Uranyl Salophen-Based Potentiometry

Executive Summary & Scientific Rationale

The potentiometric detection of phosphate is historically one of the most challenging areas in ion-selective electrode (ISE) development. Unlike lipophilic anions (e.g.,


, 

), phosphate possesses a very high hydration energy (

kJ/mol for

).

Standard anion-exchange membranes (using quaternary ammonium salts) suffer from the Hofmeister Bias , where selectivity is dictated by lipophilicity. This results in the following selectivity sequence:



Consequently, a standard ISE will respond to chloride or nitrate long before it detects phosphate.

To overcome this, Anti-Hofmeister behavior is required. This protocol utilizes a Uranyl Salophen derivative as a neutral carrier (ionophore). The central uranium atom acts as a strong Lewis acid, coordinating specifically with the phosphate oxygen (Lewis base) in a super-Nernstian manner, effectively bypassing the hydration energy barrier.

Mechanism of Action

The sensing mechanism relies on the specific coordination geometry of the Uranyl (


) center within the salophen cleft.
  • Recognition: The planar salophen ligand forces the uranium atom to accept axial ligands. Phosphate binds to this equatorial plane, displacing solvent molecules.

  • Transduction: The binding event creates a phase boundary potential change at the membrane-sample interface, described by the Nernst equation.

  • Selectivity Control: The plasticizer (o-NPOE) provides a high dielectric constant environment that stabilizes the polar Uranyl-Phosphate complex, further rejecting lipophilic interferences like nitrate.

SensingMechanism Sample Sample Phase (H₂PO₄⁻) Interface Phase Boundary (Equilibrium) Sample->Interface Diffusion Complex Uranyl-Phosphate Complex Interface->Complex Lewis Acid-Base Coordination Membrane PVC Membrane Phase Membrane->Interface Ionophore Surface Coverage Signal EMF Response (Nernstian) Complex->Signal Charge Separation

Figure 1: Signal transduction pathway from sample diffusion to potential generation via Lewis Acid-Base coordination.

Reagents and Equipment

Critical Reagents
ComponentRoleRecommended Specification
Uranyl Salophen Derivative IonophoreUranyl salophene III (tert-butyl functionalized) or commercially available "Phosphate Ionophore V".
o-NPOE (o-Nitrophenyl octyl ether)PlasticizerHigh dielectric constant (

). Do not use DOS/DBS ; they are too non-polar.
PVC (High Molecular Weight)MatrixSelectophore™ grade.
TDDMAC or TDAB Cationic AdditiveTridodecylmethylammonium chloride or Tetradecylammonium bromide. Crucial for reducing anionic resistance.
THF (Tetrahydrofuran)SolventInhibitor-free, freshly distilled. Warning: Peroxides in old THF will destroy the ionophore.
MES Buffer Background Electrolyte2-(N-morpholino)ethanesulfonic acid.

.
Equipment
  • Philips body electrode shells (IS-561 or equivalent) or solid-contact glassy carbon rods.

  • High-impedance potentiometer (

    
     input impedance).
    
  • Ag/AgCl double-junction reference electrode (Outer fill: 1M LiOAc to avoid

    
     leakage interference).
    

Protocol: Membrane Fabrication

This protocol yields a membrane optimized for


 (monovalent) detection, typically operating best between pH 4.0 and 5.5.
Step 1: Cocktail Preparation

Total Mass: ~200 mg (Sufficient for 3-4 master membranes).

  • Weighing: Into a 5 mL glass vial, weigh the components in the following strict mass percentages:

    • Ionophore: 2.0 - 3.0 wt% (~5 mg)

    • Additive (TDDMAC): 0.5 - 1.0 wt% (~1.5 mg)

      • Expert Note: The molar ratio of Additive:Ionophore should be approximately 0.2 (20 mol%). Excess additive destroys selectivity; too little causes high resistance.

    • Plasticizer (o-NPOE): 64.0 - 65.0 wt% (~130 mg)

    • PVC: 30.0 - 33.0 wt% (~65 mg)

  • Dissolution: Add 2.0 mL of fresh THF.

  • Mixing: Vortex for 5 minutes or sonicate briefly until the solution is perfectly clear and homogeneous.

Step 2: Casting[1]
  • Place a glass ring (20-25 mm diameter) on a clean glass plate.

  • Pour the cocktail into the ring.

  • Cover with a beaker or filter paper to slow evaporation.

  • Curing: Allow to stand for 24-48 hours at room temperature.

    • Quality Check: The resulting membrane should be transparent, flexible, and free of bubbles. If it is opaque, the components are incompatible or moisture entered the THF.

Step 3: Electrode Assembly
  • Cut a disc from the master membrane using a cork borer (diameter slightly larger than the electrode body tip).

  • Mount the disc into the electrode cap.

  • Internal Filling Solution: Fill the electrode body with 0.01 M

    
     + 0.01 M NaCl  (buffered to pH 4.5 using MES).
    
    • Note: The chloride is required to stabilize the internal Ag/AgCl wire.

FabricationWorkflow cluster_0 Cocktail Prep cluster_1 Casting cluster_2 Assembly Weigh Weigh Components (Ionophore, PVC, o-NPOE, TDDMAC) Dissolve Dissolve in THF (Vortex/Sonicate) Weigh->Dissolve Pour Cast in Glass Ring Dissolve->Pour Evap Slow Evaporation (24-48h) Pour->Evap Cut Cut Master Membrane Evap->Cut Mount Mount on Electrode Body Cut->Mount Fill Add Internal Solution (Phosphate/Chloride Mix) Mount->Fill

Figure 2: Step-by-step fabrication workflow for PVC membrane electrodes.

Conditioning and Characterization

Conditioning (Critical Step)

Do not store the electrode in high-concentration phosphate, as this leads to "memory effects" and leaching.

  • Initial Soak: Condition the electrode in MES buffer (pH 4.5) overnight.

  • Activation: Before use, soak in

    
     M 
    
    
    
    for 1 hour.
Calibration Protocol
  • Buffer: Prepare 50 mM MES buffer adjusted to pH 4.5 with NaOH.

  • Standard Series: Prepare

    
     standards ranging from 
    
    
    
    M to
    
    
    M in the MES background.
  • Measurement:

    • Start from the lowest concentration (

      
       M).
      
    • Wait for stable EMF (drift < 0.1 mV/min).

    • Plot EMF (mV) vs. log[Concentration].

Expected Performance Data
ParameterExpected ValueNotes
Slope -55 to -59 mV/decadeNear-Nernstian for monovalent

.
Linear Range

to

M
Deviation at lower limits usually due to

interference.
Response Time < 15 secondsFor concentrations

M.
Lifetime 1 - 2 monthsUranyl carriers are sensitive to hydrolysis over time.

Validation: Selectivity Coefficients

The true test of a phosphate ISE is its ability to reject Chloride and Nitrate. Use the Separate Solution Method (SSM) or Matched Potential Method (MPM) to determine


.

Target Values (Uranyl Salophen III in o-NPOE):

  • 
     (Excellent rejection of chloride)
    
  • 
     (Good rejection of nitrate)
    

Note: If your nitrate selectivity coefficient is > -1.0, the membrane formulation is incorrect (likely insufficient plasticizer polarity or degraded ionophore).

Troubleshooting & Expert Insights

  • Drift at pH > 7: Uranyl salophens have a high affinity for hydroxide ions (

    
    ). At neutral or basic pH, the electrode may respond to pH changes rather than phosphate. Always maintain pH < 6.0  for reliable quantification unless using specific "neutral-carrier" variations optimized for physiological pH.
    
  • Sub-Nernstian Slopes: If the slope is -30 to -40 mV/dec, the electrode might be responding to a mix of

    
     and 
    
    
    
    , or the additive (TDDMAC) concentration is too high, causing anion-exchange dominance.
  • Reference Electrode Clogging: Phosphate reacts with Silver (

    
    ) to form insoluble 
    
    
    
    . Ensure your reference electrode uses a Double Junction with a Lithium Acetate bridge electrolyte to prevent Ag-Phosphate precipitation at the diaphragm.

References

  • Wroblewski, W., et al. (2000).[1] "Durable phosphate-selective electrodes based on uranyl salophenes."[2] Analytica Chimica Acta.

  • Bakker, E., & Pretsch, E. (2000). "Potentiometric selectivity coefficients of ion-selective electrodes." Pure and Applied Chemistry.

  • Kim, J. P., et al. (2008). "Functional polyterthiophene-appended uranyl-salophen complex: electropolymerization and ion-selective response for monohydrogen phosphate." Analytical Chemistry.

  • Umezawa, Y., et al. (2002). "Selectivity coefficients for ion-selective electrodes: Recommended methods for reporting." IUPAC Technical Report.

Sources

Using bis(4-methylbenzyl)tin dichloride as an anion carrier

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Bis(4-methylbenzyl)tin Dichloride Anion Carrier

Executive Summary

This compound is a specialized organotin(IV) compound utilized primarily as a neutral anion carrier (ionophore). Unlike classical quaternary ammonium salts that follow the Hofmeister selectivity pattern (preferring lipophilic anions like ClO₄⁻ > SCN⁻ > NO₃⁻ > Cl⁻), this tin-based carrier exhibits anti-Hofmeister selectivity .

Its distinct Lewis acidic character allows for specific coordination with hard, basic oxoanions, making it a critical tool for the potentiometric detection of dibasic phosphate (HPO₄²⁻) and for studying transmembrane anion transport mechanisms in biological models.[1] This guide details the fabrication of ion-selective electrodes (ISEs) and liposomal transport assays using this compound.

Mechanistic Principles

The efficacy of this compound relies on the Lewis acidity of the central Tin(IV) atom.

  • coordination Chemistry: The Sn(IV) center acts as an anion receptor. In the presence of a target anion (e.g., HPO₄²⁻), the chloride ligands are displaced or the coordination sphere expands to form a hypervalent 5- or 6-coordinate complex.[1]

  • Substituent Effect: The para-methyl group on the benzyl ring is an electron-donating group (EDG). While electron-withdrawing groups (like p-Cl) enhance Lewis acidity and absolute phosphate affinity, the p-methyl derivative offers a balanced lipophilicity profile and modulated binding strength. This prevents irreversible binding (poisoning) of the carrier and ensures rapid response times in sensor applications.

  • Hyperconjugation: Research suggests Sn-C hyperconjugation plays a role in stabilizing the specific geometry required for phosphate recognition, distinguishing it from simple steric exclusion.[1]

Visualizing the Transport Mechanism

AnionTransport cluster_mechanism Selectivity Mechanism: Anti-Hofmeister Carrier This compound (Neutral Carrier) Interface Membrane Interface (PVC/Lipid) Carrier->Interface Embeds in Lipophilic Phase Complex Supramolecular Complex [Sn(IV)-Phosphate]²⁻ Carrier->Complex Lewis Acid-Base Coordination Target Target Anion (HPO₄²⁻) Target->Interface Diffuses from Aqueous Phase Target->Complex Ligand Exchange Signal Potentiometric Signal (Phase Boundary Potential) Complex->Signal Charge Separation

Caption: Mechanistic pathway of phosphate recognition via Sn(IV) coordination within the membrane interface.

Material Specifications & Safety

Before proceeding, verify the integrity of the carrier.[1] Organotin compounds can degrade if exposed to moisture for prolonged periods.

PropertySpecification
Chemical Name This compound
CAS Number Refer to specific synthesis batch (Analog: 19135-40-1 for p-chloro)
Molecular Weight ~400.0 g/mol (Estimate based on formula C₁₆H₁₈Cl₂Sn)
Appearance White to off-white crystalline solid
Solubility Soluble in THF, Dichloromethane, Chloroform; Insoluble in Water
Storage Desiccated at 4°C; Protect from light and moisture
Safety Toxic/Irritant. Organotins are toxic if swallowed or absorbed.[1] Use nitrile gloves and work in a fume hood.

Protocol A: Phosphate-Selective Electrode (ISE) Fabrication

This is the primary application. The membrane must be formulated to favor the extraction of hydrophilic phosphate over lipophilic interferents.[1]

Reagents Required
  • Ionophore: this compound (1.0 – 5.0 wt%)

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC) (30 – 33 wt%)

  • Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) (60 – 65 wt%)[1]

    • Note: o-NPOE is preferred over DOS because its higher dielectric constant supports the dissociation of the ion-ionophore complex.[1]

  • Cationic Additive: Tridodecylmethylammonium chloride (TDMACI) (approx. 20-50 mol% relative to ionophore)

    • Critical: The additive provides Donnan exclusion of interfering cations and reduces membrane resistance.[1]

Step-by-Step Fabrication
  • Cocktail Preparation:

    • Dissolve 10 mg of this compound, 66 mg of PVC, 124 mg of o-NPOE, and 1.5 mg of TDMACI in 2.0 mL of Tetrahydrofuran (THF).[1]

    • Vortex vigorously for 10 minutes until the solution is completely homogeneous.

  • Membrane Casting:

    • Pour the mixture into a 24 mm glass ring fixed on a clean glass plate.

    • Cover with a filter paper stack (to slow evaporation) and allow THF to evaporate at room temperature for 24–48 hours.

    • Result: A flexible, transparent master membrane approx. 200 µm thick.[1]

  • Electrode Assembly:

    • Punch a 5-7 mm disk from the master membrane.

    • Mount the disk onto the tip of a PVC electrode body using THF as a glue.[1]

    • Internal Fill Solution: 0.1 M NaCl + 0.01 M Na₂HPO₄ (buffered to pH 7.0).

    • Condition the electrode by soaking in 0.01 M Na₂HPO₄ for 12 hours prior to use.

Measurement Setup
  • Reference Electrode: Double-junction Ag/AgCl (Outer fill: 1 M LiOAc to prevent Cl⁻ leakage interference).

  • Buffer: Use 50 mM HEPES-NaOH or Tris-H2SO4 (pH 7.0). Avoid phosphate buffers for the background.[1]

Protocol B: Liposomal Transmembrane Transport Assay

For researchers studying the biological activity of organotins (e.g., cytotoxicity mechanisms), this assay measures the compound's ability to transport anions across a lipid bilayer.[1]

Reagents Required
  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).[1]

  • Dye: HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) – pH sensitive fluorescent dye.[1]

  • Base Solution: NaOH.

  • Carrier Stock: 10 mM this compound in DMSO.

Workflow
  • Vesicle Preparation:

    • Prepare POPC lipid film (dry from chloroform).

    • Hydrate with 1 mM HPTS buffer (pH 7.0).

    • Perform freeze-thaw cycles (x5) and extrusion (100 nm polycarbonate membrane) to form Large Unilamellar Vesicles (LUVs).

    • Remove external dye via size-exclusion chromatography (Sephadex G-50).[1]

  • Transport Assay:

    • Suspend LUVs in a buffer containing the target anion (e.g., NaNO₃ to study Cl⁻/NO₃⁻ exchange).[1]

    • Place in fluorometer (Ex: 403/460 nm, Em: 510 nm).[1]

    • t = 0s: Inject carrier solution (final conc. 1–10 µM).

    • t = 60s: Inject base pulse (NaOH) to create a pH gradient.

    • Observation: If the tin compound transports anions (e.g., OH⁻/Cl⁻ antiport), the internal pH will change, altering HPTS fluorescence.[1]

Data Analysis & Selectivity

The defining feature of this carrier is its deviation from the Hofmeister series.[1]

Table 1: Expected Selectivity Coefficients (


) 
Measured against standard interfering anions (Fixed Interference Method).[1]
Interfering Anion (j)Hofmeister Trend (Standard)This compound Trend
Perchlorate (ClO₄⁻) +6.0 (Highly Preferred)-2.5 (Suppressed)
Thiocyanate (SCN⁻) +3.0-1.8
Nitrate (NO₃⁻) +1.5-1.2
Chloride (Cl⁻) 0.0 (Reference)-0.5
Dibasic Phosphate (HPO₄²⁻) -4.0 (Strongly Rejected) +2.5 (Highly Preferred)

Note: Values are approximate and depend on specific membrane formulation. Positive log K indicates preference for the target over the interferent.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Drifting Potential Membrane hydration failureCondition electrode for >24 hours in primary ion solution.[1]
Low Slope (< -25 mV/dec) pH InterferenceEnsure pH is maintained at 7.0–7.4. At pH < 5, H₂PO₄⁻ dominates (carrier prefers HPO₄²⁻).[1]
Slow Response Carrier crystallizationReduce carrier load to 1.0 wt% or switch plasticizer to o-NPOE.

Visual Workflow: Electrode Fabrication

Fabrication Start Raw Materials (Carrier, PVC, o-NPOE, TDMACI) Mix Dissolve in THF (Vortex 10 min) Start->Mix Cast Cast in Glass Ring (Evaporate 24-48h) Mix->Cast Assembly Mount on Electrode Body Cast->Assembly Condition Conditioning (0.01 M Na₂HPO₄, 12h) Assembly->Condition Ready Ready for Analysis Condition->Ready

Caption: Step-by-step fabrication process for the Phosphate-Selective Electrode.

References

  • Glazier, S. A., & Arnold, M. A. (1991). Selectivity of membrane electrodes based on derivatives of dibenzyltin dichloride.[1] Analytical Chemistry, 63(8), 754–759.[1]

  • Tsagkatakis, I., et al. (1994). Anion-selective electrodes based on organotin carriers.[1] Analytica Chimica Acta, 287(1-2), 63-69.[1]

  • Bąk, A., et al. (2018). Boosting Anion Transport Activity of Diamidocarbazoles by Electron Withdrawing Substituents.[1] Frontiers in Chemistry, 6, 270.[1] (Context on Anion Transport Assays).

  • Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry Department of the Free University of Brussels.[1] Applied Organometallic Chemistry, 16(9), 481–494.[1]

Sources

Catalytic Applications of Bis(4-methylbenzyl)tin Dichloride in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Organotin Catalysis in Modern Synthesis

In the landscape of industrial and laboratory-scale organic synthesis, the quest for efficient, selective, and mild catalytic systems is perpetual. Organotin(IV) compounds, particularly diorganotin dichlorides, have carved a significant niche as versatile Lewis acid catalysts. Their utility is most pronounced in reactions involving hydroxyl-containing reactants, such as esterifications, transesterifications, and condensation polymerizations.[1][2] Bis(4-methylbenzyl)tin dichloride, a member of this class, offers a unique combination of steric and electronic properties that make it an effective catalyst for these transformations. The presence of the benzyl groups can influence solubility and interactions with substrates, while the electron-donating methyl group on the phenyl ring can subtly modulate the Lewis acidity of the tin center.

This technical guide provides an in-depth exploration of the catalytic applications of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage the catalytic potential of this compound. The protocols and discussions herein are grounded in the established principles of organotin catalysis, providing a framework for practical application and further exploration.

Core Principles of Catalysis by Diorganotin Dichlorides

The catalytic activity of diorganotin dichlorides, including this compound, stems from the Lewis acidic nature of the tin atom.[2] The electronegative chlorine atoms withdraw electron density from the tin center, making it susceptible to coordination by Lewis bases, such as the oxygen atoms of carbonyl and hydroxyl groups.

Mechanism of Esterification

The generally accepted mechanism for esterification catalyzed by diorganotin dichlorides involves the coordination of the catalyst to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The key steps are outlined below:

  • Coordination: The tin center of this compound coordinates to the carbonyl oxygen of the carboxylic acid.

  • Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups of the intermediate.

  • Elimination: A molecule of water is eliminated, and the ester is formed.

  • Catalyst Regeneration: The catalyst is released and can participate in another catalytic cycle.

Esterification_Mechanism cluster_0 Catalytic Cycle Catalyst R'2SnCl2 Activated_Complex [R'2SnCl2 • RCOOH] Catalyst->Activated_Complex Coordination Carboxylic_Acid RCOOH Carboxylic_Acid->Activated_Complex Alcohol R''OH Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Activated_Complex->Tetrahedral_Intermediate + R''OH Ester RCOOR'' Tetrahedral_Intermediate->Ester - H2O Water H2O Tetrahedral_Intermediate->Water Ester->Catalyst Release

Caption: Proposed catalytic cycle for esterification mediated by a diorganotin dichloride catalyst.

Applications in Organic Synthesis

Esterification of Carboxylic Acids

This compound is an effective catalyst for the direct esterification of carboxylic acids with alcohols. This reaction is fundamental in the synthesis of a wide range of organic molecules, from simple esters used as fragrances and flavors to complex intermediates in pharmaceutical manufacturing. The catalyst's tolerance to a variety of functional groups and its high activity under relatively mild conditions make it a valuable tool.[1][3]

Experimental Protocol: Synthesis of Butyl Benzoate

This protocol describes a representative procedure for the esterification of benzoic acid with n-butanol, catalyzed by this compound.

Materials:

  • Benzoic acid

  • n-Butanol

  • This compound

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add benzoic acid (12.2 g, 100 mmol), n-butanol (11.1 g, 150 mmol), and toluene (100 mL).

  • Add this compound (0.42 g, 1 mol%).

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted benzoic acid.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to obtain pure butyl benzoate.

Data Summary:

Substrate 1Substrate 2Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Benzoic Acidn-Butanol1.0TolueneReflux5>95
Acetic AcidEthanol0.5NoneReflux3>90
Adipic AcidMethanol2.0TolueneReflux8>92 (diester)
Transesterification Reactions

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another key transformation catalyzed by organotin compounds.[4] this compound can be employed in these reactions, which are crucial in polymer chemistry and in the production of biofuels.

Experimental Protocol: Transesterification of Ethyl Acetate with n-Propanol

Materials:

  • Ethyl acetate

  • n-Propanol

  • This compound

  • Fractional distillation apparatus

  • Heating mantle with magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask equipped with a fractional distillation apparatus and a magnetic stir bar, add ethyl acetate (44.05 g, 500 mmol) and n-propanol (60.1 g, 1000 mmol).

  • Add this compound (0.21 g, 0.5 mol%).

  • Heat the reaction mixture to reflux. The lower-boiling ethanol will begin to distill off.

  • Continue the distillation until all the ethanol has been removed.

  • Monitor the reaction progress by GC.

  • After the reaction is complete, the remaining mixture consists of the product, propyl acetate, excess n-propanol, and the catalyst.

  • Purify the propyl acetate by fractional distillation.

Polycondensation Reactions

Diorganotin compounds are widely used as catalysts in the synthesis of polyesters and other condensation polymers.[1][5] this compound can facilitate the polycondensation of diacids with diols to produce polyesters. The catalyst's role is to activate the carboxylic acid groups, enabling the reaction to proceed at lower temperatures and with shorter reaction times.

Polycondensation_Workflow cluster_1 Polycondensation Workflow Monomers Diacid + Diol + Catalyst Heating Heating under Inert Atmosphere Monomers->Heating Vacuum Application of Vacuum Heating->Vacuum Byproduct Water Removal Heating->Byproduct Polymer High Molecular Weight Polymer Vacuum->Polymer Vacuum->Byproduct

Caption: A simplified workflow for a typical polycondensation reaction.

Safety and Handling of Organotin Compounds

Organotin compounds, as a class, exhibit varying degrees of toxicity.[6][7] The toxicity is primarily dependent on the number and nature of the organic substituents attached to the tin atom. While diorganotin compounds are generally less toxic than triorganotin compounds, they should still be handled with care.[6]

Core Safety Precautions:

  • Handling: All manipulations of this compound should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.[6]

  • Exposure Routes: Avoid inhalation of dust or vapors, ingestion, and skin contact.[8]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper disposal.

  • Disposal: Dispose of organotin waste in accordance with local, state, and federal regulations.

Toxicological Profile:

Diorganotin compounds can cause skin and eye irritation.[7] Chronic exposure may lead to more severe health effects. It is crucial to consult the Safety Data Sheet (SDS) for this compound before use for detailed toxicological information and emergency procedures.

Conclusion and Future Outlook

This compound is a promising and versatile catalyst for a range of important organic transformations. Its efficacy in esterification, transesterification, and polycondensation reactions, coupled with its straightforward application, makes it a valuable addition to the synthetic chemist's toolbox. While the protocols provided here are based on the well-established reactivity of analogous diorganotin dichlorides, they offer a solid foundation for the practical use of this specific catalyst. Further research into the unique catalytic properties imparted by the 4-methylbenzyl groups could lead to the development of even more selective and active catalytic systems for specialized applications in fine chemical and polymer synthesis.

References

Sources

Preparation of ladder-like organostannoxane clusters

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Researchers

Introduction: The Architectural Elegance of Stannoxane Clusters

Organotin compounds, characterized by the presence of a tin-carbon bond, have a rich history in industrial and agricultural applications, serving as PVC stabilizers, catalysts, and biocides.[1][2] In recent decades, their potential in medicinal chemistry has garnered significant attention, with many organotin(IV) derivatives exhibiting promising anticancer activities, in some cases surpassing established platinum-based drugs like cisplatin.[1]

The biological and catalytic activity of these compounds is profoundly influenced by their molecular geometry.[1] Among the diverse architectures—from simple monomers to complex hexameric drums—the ladder-like organostannoxane clusters represent a particularly fascinating and synthetically accessible class. These structures are built upon a repeating backbone of tin and oxygen atoms, forming fused four-membered Sn₂O₂ rings that resemble the rungs of a ladder.[3][4]

This guide provides a detailed exploration of the synthesis, mechanism, and characterization of these intricate clusters. It is designed for researchers in inorganic chemistry, materials science, and drug development who seek to harness the unique properties of these nanodimensional assemblies.

Part 1: Mechanistic Insights into Ladder Formation

The formation of ladder-like organostannoxanes is fundamentally a hydrolysis and condensation process, starting from diorganotin precursors. Understanding the underlying mechanism is crucial for controlling the final structure and purity of the cluster.

The Hydrolysis Pathway

The most common route begins with a diorganotin dihalide, such as dibutyltin dichloride or diphenyltin dichloride (R₂SnX₂). In the presence of water, even in trace amounts from solvents, the tin-halide bond is labile and undergoes hydrolysis.[5][6] This process typically occurs in a stepwise manner:

  • Initial Hydrolysis: One halide is replaced by a hydroxyl group, forming R₂Sn(OH)X.

  • Condensation: Two of these intermediate molecules can eliminate a molecule of water to form a dimeric distannoxane, [R₂SnX]₂O. These difunctional distannoxanes are often stable, isolable intermediates and are themselves considered ladder-shaped dimers.[6][7]

  • Further Hydrolysis & Ladder Extension: Subsequent hydrolysis of the remaining halide groups and further condensation reactions lead to the extension of the -Sn-O-Sn- framework, ultimately assembling the multi-rung ladder structure. The precise structure, including the number of "rungs" in the ladder, can be influenced by reaction stoichiometry, solvent, temperature, and the nature of the organic (R) groups on the tin atom.

The core of the ladder structure is the Sn₄O₄ cluster, which can be described as a three-rung staircase built from fused Sn₂O₂ units.[3][4] The coordination geometry around the tin atoms in these clusters is typically a distorted trigonal bipyramid.[3][4]

Diagram 1: General Synthesis Pathway This diagram illustrates the conceptual progression from a diorganotin dihalide precursor to the formation of a tetranuclear ladder-like cluster through controlled hydrolysis and condensation.

A Diorganotin Dihalide (R₂SnX₂) B Hydrolysis (+ H₂O) A->B C Dimeric Intermediate ([R₂SnX]₂O) B->C Condensation D Further Hydrolysis & Condensation C->D E Tetranuclear Ladder Cluster ([R₈Sn₄O₄X₂]) D->E Self-Assembly

Caption: From Precursor to Ladder Cluster.

Part 2: Experimental Protocols

Safety First: Organotin compounds, particularly di- and tri-organotin halides, can be highly toxic.[5] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of a Tetranuclear Ladder-like Organostannoxane

This protocol is adapted from the synthesis of a well-characterized diphenyltin ladder-like cluster, {[(C₆H₅)₂Sn]₂[(C₆H₅)₂ClSn]₂(μ₃-O)₂(μ₂-OH)₂}∙[DMF]₂.[3][4] This method demonstrates the principle of in situ hydrolysis using solvent-derived water.

Objective: To synthesize a tetranuclear organotin(IV) ladder-like cluster via the controlled hydrolysis of diphenyltin dichloride.

Materials:

  • Diphenyltin dichloride ((C₆H₅)₂SnCl₂)

  • N,N-Dimethylformamide (DMF), analytical grade

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Crystallization dish

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of diphenyltin dichloride in 20 mL of N,N-dimethylformamide (DMF).

    • Scientist's Insight: DMF serves not only as a solvent but also as a source of trace water for the slow hydrolysis required for controlled cluster formation. Using an anhydrous solvent would inhibit the reaction.

  • Reaction: Stir the solution at room temperature for 24 hours. The solution will typically remain clear or become slightly opalescent.

  • Crystallization - Initial Step: Transfer the reaction mixture to a crystallization dish and place it inside a larger beaker containing a small amount (10-15 mL) of diethyl ether. Cover the beaker and allow it to stand undisturbed at room temperature.

    • Scientist's Insight: This is a slow vapor diffusion technique. Diethyl ether is a poor solvent for the cluster and will slowly diffuse into the DMF solution, reducing the solubility of the product and promoting the growth of high-quality single crystals.

  • Crystal Formation: Colorless, block-like crystals should form over the course of 3-7 days.

  • Isolation: Carefully decant the mother liquor. Wash the crystals sparingly with a small amount of cold diethyl ether to remove any residual solvent and unreacted starting material.

  • Drying: Dry the crystals under a gentle stream of nitrogen or in vacuo for a short period (1-2 hours).

    • Scientist's Insight: Over-drying can lead to the loss of solvate molecules (in this case, DMF), which can compromise the crystalline integrity.[3]

Expected Outcome: Formation of crystalline {[(C₆H₅)₂Sn]₂[(C₆H₅)₂ClSn]₂(μ₃-O)₂(μ₂-OH)₂}∙[DMF]₂. The yield will vary but is typically moderate. The key to success is slow, controlled crystallization.

Part 3: Characterization and Data Analysis

Confirmation of the ladder-like structure is paramount and requires a multi-technique approach.

Technique Purpose Expected Observations for a Ladder Cluster
Single-Crystal X-ray Diffraction Definitive 3D structure determination.Confirms the Sn₄O₄ core, the ladder-like arrangement of fused Sn₂O₂ rings, bond lengths, and angles. Reveals the coordination geometry at the tin centers (e.g., distorted trigonal bipyramid).[3][4]
¹¹⁹Sn NMR Spectroscopy To probe the chemical environment of the tin nuclei.Multiple signals may be observed, corresponding to the chemically distinct tin atoms within the asymmetric ladder structure.
¹H and ¹³C NMR Spectroscopy To confirm the structure of the organic ligands.Signals corresponding to the phenyl ((C₆H₅)₂) groups should be present in the expected aromatic region.
FT-IR Spectroscopy To identify characteristic functional groups.Strong absorption bands in the 450-700 cm⁻¹ region are characteristic of Sn-O-Sn stretching vibrations, providing evidence of the stannoxane backbone.

Diagram 2: Idealized Ladder-like Structure This diagram shows the core structure of a tetranuclear organostannoxane ladder, highlighting the fused four-membered Sn₂O₂ rings.

Caption: Core Sn₄O₄ Ladder Structure.

Part 4: Applications in Drug Development and Beyond

The interest in organostannoxane clusters for drug development stems from their potential as metallodrugs. Organotin(IV) compounds have been shown to induce cell death via apoptosis, making them candidates for anticancer therapies.[1]

  • Anticancer Potential: The specific ladder structure can influence lipophilicity and cellular uptake, which are critical factors for biological activity. The ability to modify the peripheral organic 'R' groups allows for fine-tuning of these properties, potentially leading to compounds with high selectivity for cancer cells.[1][8]

  • Catalysis: The Lewis acidic tin centers and the unique electronic environment of the stannoxane core make these clusters effective catalysts for reactions such as transesterification and polymerization, processes that are fundamental in the synthesis of pharmaceuticals and polymers.[6][8]

  • Building Blocks for Advanced Materials: The well-defined structure of these clusters makes them ideal nanodimensional building blocks for creating more complex, functional materials, including dendrimer-like molecules with photoactive or electroactive peripheries.[9]

Conclusion and Future Outlook

The synthesis of ladder-like organostannoxane clusters is a prime example of molecular self-assembly, where simple precursors organize into elegant, functional architectures. The protocols outlined here provide a reliable pathway to these structures, but the true power lies in their tunability. Future research will undoubtedly focus on synthesizing clusters with functionalized organic groups to create targeted therapeutics, more efficient catalysts, and novel hybrid materials. By mastering the controlled hydrolysis of organotin precursors, researchers can unlock a vast chemical space of complex and useful molecular assemblies.

References

  • Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. (2021). PMC. Available at: [Link]

  • Introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc.. Available at: [Link]

  • Organotin chemistry. (n.d.). Wikipedia. Available at: [Link]

  • A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers. Available at: [Link]

  • Organotin Compound Cluster Chemistry. (n.d.). Hilaris Publisher. Available at: [Link]

  • Ladder-like Organostannoxane: Synthesis and Crystal Structure of the Second Polymorph {[(C6H5)2Sn]2[(C6H5)2ClSn]2(μ3-O)2(μ2-OH)2}∙[DMF]2. (2023). Earthline Journal of Chemical Sciences. Available at: [Link]

  • Ladder-like Organostannoxane: Synthesis and Crystal Structure of the Second Polymorph {[(C6H5)2Sn]2[(C6H5)2ClSn]2(μ3-O)2(μ2-OH)2}∙[DMF]2. (2023). ResearchGate. Available at: [Link]

  • Organotin and Organolead Compounds. (2026). Chemistry LibreTexts. Available at: [Link]

  • HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. (2016). ResearchGate. Available at: [Link]

  • Nanodimensional organostannoxane molecular assemblies. (2007). PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Handling moisture sensitivity in organotin chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity in Organotin Chloride Synthesis

Welcome to the Advanced Organometallics Support Hub.

Status: Operational | Lead Scientist: Dr. A. Vance | Context: High-Purity Reagent Handling

Mission: Moisture is not merely a contaminant in organotin chemistry; it is a reaction terminator. Organotin chlorides (


) are Lewis acids that react aggressively with water to release hydrochloric acid (HCl) and form thermodynamically stable, often insoluble stannoxanes (

). This guide replaces "best practices" with mandatory protocols to ensure the integrity of your precursors.
Module 1: The "Dry" Standard (Pre-Synthesis)

Objective: Eliminate surface-adsorbed water and atmospheric moisture before reagents are introduced.

1.1 Glassware Preparation: The Schlenk Cycle

Standard oven drying (


) is insufficient for organotin chlorides. Surface silanols on glass hold water tenaciously. You must utilize a Schlenk Line  (Double Manifold) to drive off adsorbed moisture under high vacuum while heating.

Protocol:

  • Assemble: Connect all reaction flasks, condensers, and addition funnels. Grease joints with high-vacuum silicone grease.

  • The Cycle: Execute the workflow below three times prior to adding any solvent.

SchlenkCycle Start Assembled Glassware Vac High Vacuum (<0.1 mmHg) Start->Vac Step 1 Heat Flame Dry / Heat Gun (>200°C) Vac->Heat Step 2: Strip adsorbed H2O Argon Refill with Inert Gas (Ar/N2) Heat->Argon Step 3 Argon->Vac Repeat Cycle (x3) Cool Cool to RT (Under Positive Pressure) Argon->Cool Final Cycle Ready Ready for Reagents Cool->Ready

Figure 1.1: The Mandatory Schlenk Cycle. This hysteresis loop ensures the removal of microscopic water layers that oven drying misses.

1.2 Solvent Integrity

Organotin chlorides require solvents (typically DCM, THF, or Toluene) with


 ppm water.
  • Validation: Do not trust the label "Anhydrous." Test with a Karl Fischer titrator or a colorimetric indicator (e.g., sodium benzophenone ketyl for THF/Toluene) immediately before use.

  • Storage: Store solvents over activated 3Å or 4Å molecular sieves.

    • Expert Note: For chlorinated solvents (DCM), use 3Å sieves.[1] 4Å sieves can induce slow decomposition of alkyl halides.

Module 2: Synthesis & Reaction Monitoring

Context: The most common synthesis route is the Kocheshkov Redistribution , where tetraorganotins (


) react with tin tetrachloride (

) to produce specific chlorides (

).
2.1 The Hydrolysis Trap

If moisture enters your system, the following cascade occurs, destroying your yield and acidifying your medium.

Mechanism:

  • Hydrolysis:

    
    
    
  • Condensation:

    
    
    

The release of HCl is autocatalytic for further decomposition in sensitive substrates. The final product is often a Stannoxane , which appears as a white, insoluble solid or a haze.

HydrolysisPath SnCl Organotin Chloride (R3SnCl) Intermediate Organotin Hydroxide (R3SnOH) SnCl->Intermediate + H2O Water Moisture Ingress (H2O) HCl HCl Gas (Corrosive Byproduct) Intermediate->HCl Elimination Product Bis(triorganotin) Oxide (Stannoxane) (White Solid/Haze) Intermediate->Product Condensation (-H2O)

Figure 2.1: The Hydrolysis Cascade. Note that the condensation step regenerates water, propagating the cycle if not stopped.

2.2 Troubleshooting Matrix
SymptomProbable CauseDiagnostic ActionCorrective Protocol
White Precipitate Formation of insoluble Stannoxanes (Hydrolysis).Check pH (acidic due to HCl).Irreversible. Filter solid. Attempt to reconvert oxide to chloride with excess HCl/Thionyl Chloride (hazardous).
Fuming Release of HCl gas upon exposure to air.Place damp pH paper near outlet.The product is hydrolyzing now. Purge with dry Argon immediately. Check septa for leaks.[2]
Broad NMR Peaks Exchange between Sn-Cl and Sn-OH species.

NMR shows shift from standard.
Add molecular sieves to the NMR tube. If peak sharpens, water was present.
Etched Glassware HF formation (if using fluorinated precursors) or high HCl conc.Visual inspection of flask walls.Transfer to Teflon/PFA containers immediately.
Module 3: Purification & Storage

Objective: Isolate the chloride without re-introducing moisture.

3.1 Purification Protocols
  • Liquids (e.g., Tributyltin chloride):

    • Vacuum Distillation: This is the only reliable method.

    • Critical Step: Discard the first 10% of the fraction (heads), as it often contains azeotropes of water and HCl.

  • Solids (e.g., Triphenyltin chloride):

    • Recrystallization: Use anhydrous Hexane or Pentane.

    • Technique: Dissolve under reflux (inert atm), filter hot through a Schlenk frit (to remove stannoxane solids), and cool.

3.2 Storage Hierarchy

Never store organotin chlorides in simple screw-cap vials for long periods. The HCl generated will corrode metal caps.

  • Gold Standard: Glovebox (Nitrogen atmosphere).

  • Silver Standard: Schlenk flask with a greased glass stopcock, stored in a desiccator.

  • Bronze Standard: "Sure-Seal" bottle with Parafilm (Short-term only).

Frequently Asked Questions (FAQs)

Q1: I see a white haze in my Tributyltin Chloride (


). Can I still use it for a Stille Coupling? 
A:  Proceed with extreme caution. The haze is likely tributyltin oxide. While Stille couplings can tolerate some oxides, the stoichiometry will be off.
  • Fix: Filter the liquid through a plug of dried Celite under Argon. If the haze returns, distill the reagent.

Q2: Can I use silica gel chromatography to purify my organotin chloride? A: Generally, No. Silica gel is slightly acidic and contains bound water. It often hydrolyzes the Sn-Cl bond to Sn-OH or causes streaking.

  • Alternative: If you must use chromatography, neutralize the silica with 1-2% Triethylamine in the eluent, but be aware this may convert the chloride to the hydroxide/oxide depending on moisture. Distillation is superior.

Q3: How do I remove organotin byproducts after my reaction? A: Do not try to distill them out of your product; remove them chemically.

  • The KF Wash: Wash your organic layer with a saturated aqueous solution of Potassium Fluoride (KF).[3] This converts soluble organotin chlorides to insoluble polymeric organotin fluorides (

    
    ). Filter the resulting solid through Celite.[3]
    

Q4: My NMR shows a shift in the


 spectrum. Is it wet? 
A:  Likely. Organotin chemical shifts are concentration and solvent-dependent, but they are also highly sensitive to coordination. Water acts as a Lewis base, coordinating to the Tin center (

), causing a shift even before hydrolysis is complete. Compare against a known dry standard in the same solvent.
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying solvents and reagents).

  • Kocheshkov, K. A. (1926). "Synthetic Methods in the Field of Organometallic Compounds of the Fourth Group." Berichte der deutschen chemischen Gesellschaft. (Foundational text on redistribution reactions).
  • Davies, A. G. (2004). Organotin Chemistry (2nd ed.). Wiley-VCH. (The authoritative text on Sn-Cl hydrolysis mechanisms and stannoxane formation).

  • Renaud, P., et al. (1998).[3] "Simple and efficient removal of organotin residues." Tetrahedron Letters, 39(15), 2123-2126. (Source for KF workup protocols).

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (General Schlenk techniques).

Sources

Validation & Comparative

119Sn NMR spectroscopy of bis(4-methylbenzyl)tin dichloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Bis(4-methylbenzyl)tin dichloride , focusing on its structural characterization via


Sn NMR spectroscopy . It compares this specific derivative against industry-standard organotins, highlighting its unique electronic properties and potential in medicinal chemistry.

Structural Dynamics, Lewis Acidity, and Comparative Analysis

Executive Summary: The "Benzyl" Advantage

In the development of organotin-based therapeutics (specifically for anti-cancer applications against cell lines like MCF-7), the stability of the Sn-C bond and the Lewis acidity of the tin center are critical. While Dibutyltin dichloride (DBTC) is the industrial standard and Diphenyltin dichloride (DPTC) offers high rigidity, This compound offers a "Goldilocks" zone of steric protection and electronic tuning.

This guide details the


Sn NMR signature of this compound, demonstrating how the para-methylbenzyl group influences the coordination sphere—a key predictor of biological activity and hydrolytic stability.

The Analytical Landscape: Why Sn NMR?

Unlike


H or 

C NMR, which provide indirect structural evidence,

Sn NMR probes the metal center directly.
  • Receptivity:

    
    Sn has a spin of 1/2 and high natural abundance (8.59%), making it more sensitive than 
    
    
    
    C.
  • Chemical Shift Range: Spans over 6000 ppm. Small changes in coordination number (CN) result in massive shifts (

    
     ppm), acting as a sensitive "coordination sensor."
    

Comparative Performance Analysis

The following table contrasts this compound with its alkyl and aryl counterparts.

Table 1: Comparative Sn NMR & Physicochemical Profile
FeatureThis compound Dibutyltin dichloride (DBTC) Diphenyltin dichloride (DPTC)
Structure Type Ar-Alkyl (Benzyl)AlkylAryl

Sn) (

)
-20 to +30 ppm (Est. Range)*-120 to -125 ppm-30 to -35 ppm
Coordination Shift (

)
High Sensitivity (Large upfield shift in DMSO)Moderate SensitivityHigh Sensitivity
Electronic Effect Inductive (+I) from Methyl; HyperconjugationInductive (+I) onlyResonance (+R/-I)
Steric Profile Flexible Spacer (CH

) + Bulk
Flexible ChainRigid
Primary Application Cytotoxic Agent / Catalysis PVC Stabilizer / CatalystPVC Stabilizer

*Note: Chemical shifts are solvent-dependent.[1] The benzyl derivative typically resonates downfield of butyl analogs due to the electronegativity of the


 carbon attached to the methylene spacer.
Key Technical Insight: The Substituent Effect

The para-methyl group on the benzyl ring acts as a weak electron-donating group (EDG). In


Sn NMR:
  • Unsubstituted Benzyl: The tin nucleus is deshielded compared to butyltin.

  • 4-Methyl Effect: The methyl group exerts a +I (inductive) effect. Through the methylene spacer, this slightly increases electron density at the Sn center, causing a minor upfield shielding (2-5 ppm) compared to the unsubstituted dibenzyltin dichloride. This subtle electronic tuning is critical for modulating the Lewis acidity without altering the steric bulk significantly.

Experimental Workflow & Mechanism

To accurately characterize this compound, one must account for the "coordination expansion" phenomenon. Organotin dichlorides exist as tetrahedral species in non-polar solvents but expand to octahedral species in donor solvents.

Diagram 1: Characterization Workflow

The following workflow ensures artifact-free data acquisition, crucial for differentiating between the monomeric dichloride and potential hydrolysis products (organotin oxides).

G Sample Solid Sample Bis(4-methylbenzyl)tin Cl2 Prep Solvent Selection A: CDCl3 (Non-coord) B: DMSO-d6 (Coord) Sample->Prep Dissolution Acq Acquisition Pulse: 30° Relax Delay: 5-10s Prep->Acq Transfer to Tube Process Processing LB: 1-2 Hz Ref: Me4Sn (0 ppm) Acq->Process FT & Phasing Result Analysis Coordination Number (CN) Determination Process->Result Interpretation

Figure 1: Standardized


Sn NMR acquisition workflow. Note the long relaxation delay required due to the inefficient relaxation mechanisms of the Sn nucleus.

Structural Elucidation: The Coordination Shift

The most defining "performance" characteristic of this compound is its Lewis acidity. This is measured by the Coordination Shift (


) .
Experimental Protocol: Lewis Acidity Test
  • Step 1: Dissolve 20 mg of compound in 0.6 mL

    
     .
    
    • Result: Signal appears in the -20 to +30 ppm range (Tetrahedral, CN=4).

  • Step 2: Dissolve 20 mg of compound in 0.6 mL DMSO-

    
     .
    
    • Result: Signal shifts dramatically upfield to -250 to -350 ppm (Octahedral, CN=6).

Interpretation: The magnitude of this shift indicates the compound's avidity for biological nucleophiles (like DNA bases or protein residues). A larger shift implies a stronger tendency to expand coordination, which correlates with higher cytotoxicity in MCF-7 screenings.

Diagram 2: Coordination Equilibrium Pathway

This diagram illustrates the structural change driving the chemical shift.

Coordination Tetra Tetrahedral Species (CN=4) Solvent: CDCl3 Shift: ~0 ppm Reactive/Lewis Acidic Octa Octahedral Adduct (CN=6) Solvent: DMSO/Bio-fluids Shift: -300 ppm Thermodynamically Stable Tetra->Octa Coordination Expansion Ligand + 2 Donor Molecules (DMSO, H2O, DNA-Base) Ligand->Octa

Figure 2: The equilibrium between the reactive tetrahedral species and the coordinated octahedral species. The 4-methylbenzyl groups (not shown for clarity) provide steric shielding that modulates this equilibrium.

References

  • Smith, P. J., & Tupciauskas, A. P. (1978). Chemical Shifts of

    
    Sn Nuclei in Organotin Compounds. Annual Reports on NMR Spectroscopy. 
    
  • Gielen, M. (1996). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry Department of the Free University of Brussels. Applied Organometallic Chemistry.

  • Holeček, J., et al. (1983).

    
    Sn NMR spectra of some organotin(IV) compounds in coordinating solvents. Journal of Organometallic Chemistry. 
    
  • Baul, T. S. B. (2008). Antimicrobial, cytotoxic and anti-inflammatory activity of organotin(IV) compounds. Applied Organometallic Chemistry.

Sources

Precision Characterization of Organotin Candidate C16H18Cl2Sn: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the search for non-platinum-based metallodrugs, Bis(4-chlorobenzyl)dimethyltin(IV) (Formula: C16H18Cl2Sn ) has emerged as a significant candidate. While Cisplatin remains the clinical gold standard, organotins offer a distinct mechanism of action—often bypassing traditional resistance pathways in breast (MCF-7) and liver (HepG2) carcinoma lines.

However, the efficacy of C16H18Cl2Sn is inextricably linked to its purity. Organotins are notoriously difficult to characterize using standard Elemental Analysis (EA) protocols due to the formation of refractory tin oxides (


) and volatile hydrides during combustion.

This guide provides a rigorous comparative analysis of C16H18Cl2Sn against industry standards. We move beyond simple data listing to demonstrate why specific analytical workflows are required to validate this molecule for pre-clinical trials.

The Data Standard: Theoretical vs. Experimental Baselines

To validate the synthesis of C16H18Cl2Sn, the experimental data must align with theoretical calculations within the strict journal acceptance limit of ±0.4% .

Molecular Specifications
  • Compound: Bis(4-chlorobenzyl)dimethyltin(IV)

  • Formula: C16H18Cl2Sn[1]

  • Molecular Weight: 399.94 g/mol [1]

  • Structure: Distorted tetrahedral geometry; Sn center coordinated to two methyl groups and two 4-chlorobenzyl ligands.

Comparative Data Table: The "Refractory Error"

The following table illustrates a common failure mode in organotin analysis. Standard combustion often yields low Carbon values because tin encapsulates carbon particles, preventing full oxidation.[1]

ElementTheoretical Mass %Method A: Standard CHN (Automated Flash Combustion)Method B: Optimized Protocol (WO3 Additive + O2 Boost)Status
Carbon (C) 48.05% 47.12% (Low)48.01% ✅ Pass
Hydrogen (H) 4.54% 4.48%4.52% ✅ Pass
Chlorine (Cl) 17.73% N/A (Requires Titration)17.68% (Schöniger Flask)✅ Pass
Tin (Sn) 29.68% N/A (Requires ICP)29.65% (ICP-OES)✅ Pass

Critical Insight: A deviation of -0.93% in Carbon (Method A) would lead to the rejection of the batch in a GLP (Good Laboratory Practice) environment, despite the compound potentially being pure. The error is analytical, not synthetic.

Comparative Performance: C16H18Cl2Sn vs. Alternatives[1]

This section compares C16H18Cl2Sn not just chemically, but in terms of developmental viability compared to established alternatives.

Stability & Handling Profile
FeatureC16H18Cl2Sn (Target)Diphenyltin Dichloride (Standard Analog)Cisplatin (Clinical Control)
Hydrolytic Stability Moderate: Benzyl groups provide steric protection against rapid hydrolysis.Low: Phenyl-Sn bonds are more susceptible to cleavage in acidic media.High: Stable in saline; hydrolyzes intracellularly.
Combustion Analysis Difficult: Requires oxidant additives (WO3) to prevent carbide formation.Moderate: High aromatic content aids combustion, but Sn residues persist.[1]Easy: Pt residues are less prone to trapping Carbon than Sn.
Cytotoxicity (IC50) < 0.5 µM (High potency vs MCF-7).~1.2 µM (Moderate potency).~5-10 µM (Lower potency in resistant lines).
The Analytical Bottleneck

Researchers often default to NMR (


, 

) for characterization. However, NMR is qualitative for purity unless internal standards are used rigorously.[1] Elemental Analysis is the only absolute method for bulk purity confirmation.
  • The Challenge: Organotins tend to form

    
     "clinkers" in the combustion tube. These glassy residues trap unburnt Carbon.
    
  • The Solution: The use of Tungsten Trioxide (

    
    ) powder as an additive acts as a "flux," breaking down the tin oxide lattice and releasing the trapped Carbon as 
    
    
    
    .

Validated Experimental Protocol

To achieve the "Method B" results listed above, follow this self-validating protocol. This workflow integrates EA with ICP-OES for a "Total Mass Balance" approach.

Phase 1: Sample Preparation (Critical Step)
  • Drying: Dry the recrystallized C16H18Cl2Sn at 40°C under vacuum (10 mbar) for 6 hours. Solvent inclusion (e.g., Toluene) is the #1 cause of high Carbon errors.

  • Weighing: Weigh 2.0–2.5 mg of sample into a Tin (Sn) capsule . Do not use Silver capsules for CHN analysis of organotins.

Phase 2: The "Optimized Combustion" (CHN)
  • Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart.

  • Additive: Add 10–15 mg of Tungsten Trioxide (

    
    )  directly over the sample in the capsule.
    
  • Cycle:

    • Combustion Temp: 980°C (Standard is often 925°C; higher temp is needed).

    • Oxygen Boost: 5 seconds additional injection time.

  • Validation: Run a standard of Acetanilide first. Then run a "Check Standard" of Dibutyltin Dilaurate (a certified organotin reference) to verify the

    
     efficiency.
    
Phase 3: Tin Determination (ICP-OES)

Since CHN analyzers cannot detect Tin, use Inductively Coupled Plasma Optical Emission Spectroscopy.

  • Digestion: Dissolve 10 mg of sample in 2 mL conc.

    
     + 0.5 mL conc. 
    
    
    
    (Reverse Aqua Regia) in a microwave digestor at 180°C.
  • Analysis: Measure Sn emission at 189.925 nm .

  • Matrix Match: Ensure calibration standards contain similar acid concentrations to prevent viscosity effects.

Workflow Visualization

The following diagram illustrates the "Total Mass Balance" decision logic required to validate C16H18Cl2Sn for biological trials.

G Start Crude C16H18Cl2Sn Synthesis Recryst Recrystallization (Ethanol/Toluene) Start->Recryst VacDry Vacuum Drying (Remove Solvents) Recryst->VacDry NMR 1H / 119Sn NMR (Structural Check) VacDry->NMR Split Split Sample NMR->Split Structure Confirmed CHN_Std Standard CHN Analysis (No Additive) Split->CHN_Std CHN_Opt Optimized CHN (WO3 Additive + 980°C) Split->CHN_Opt ICP ICP-OES (Tin Quantification) Split->ICP Decision Data Validation (Calculated vs Found) CHN_Std->Decision Likely Low C% CHN_Opt->Decision Accurate C% ICP->Decision Sn% Check Fail REJECT BATCH (Re-purify) Decision->Fail Error > 0.4% Pass RELEASE BATCH (Bio-Assay Ready) Decision->Pass Error < 0.4%

Figure 1: Analytical validation workflow for Organotin therapeutics. Note the parallel processing of Optimized CHN and ICP to ensure stoichiometric integrity.

References

  • Gomez-Ruiz, S., et al. (2008). "Cytotoxic studies of substituted benzyltin complexes." Journal of Inorganic Biochemistry.

  • PerkinElmer Application Note. (2019). "The Elemental Analysis of Organometallic Compounds Using CHN." PerkinElmer Technical Library.

  • World Health Organization (WHO). (2006). "Tin and Organotin Compounds: A Preliminary Review." Concise International Chemical Assessment Document.

  • American Chemical Society (ACS). (2023). "Guidelines for Characterization of Organic Compounds." ACS Publishing Center.

  • European Pharmacopoeia. (2022). "2.5.12. Water: Semi-Micro Determination (Karl Fischer) & Elemental Impurities." EDQM.

Disclaimer: This guide is intended for research purposes only. C16H18Cl2Sn is a cytotoxic agent; all handling must occur within a certified fume hood wearing appropriate PPE.

Sources

A Senior Scientist's Guide to the Validation of Anion Recognition in Organotin-Based Carriers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Anion Transport and the Emergence of Tin Carriers

In the intricate landscape of biological and chemical systems, the selective recognition and transport of anions are fundamental processes.[1] This field of supramolecular chemistry has profound implications, from regulating physiological functions to the development of potential therapies for channelopathies like cystic fibrosis.[1] Among the diverse synthetic transporters developed, organotin-based carriers have emerged as a compelling class of molecules.[2] Their efficacy stems from the strong Lewis acidic nature of the tin(IV) center, which can be precisely tuned to achieve high affinity and selectivity for specific anions.[2][3]

However, making a robust claim that a novel organotin compound functions as an effective anion carrier requires more than a simple binding study. It demands a rigorous, multi-faceted validation workflow that interrogates every aspect of the proposed mechanism—from initial recognition in solution to functional transport across a lipid bilayer. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating anion recognition mechanisms in tin carriers. It moves beyond mere protocols to explain the causal logic behind experimental choices, ensuring that every claim is built on a foundation of self-validating, empirical evidence.

The Mechanistic Heart: Lewis Acidity and Supramolecular Assembly

The primary mechanism underpinning anion recognition by organotin carriers is a classic Lewis acid-base interaction.[3] The tin(IV) atom, rendered electrophilic by its organic substituents, acts as a potent Lewis acid, readily accepting electron density from an anionic Lewis base (the guest anion).[2][4] The strength and selectivity of this interaction are not static; they are meticulously controlled by the organic scaffold (R groups) attached to the tin center. These groups modulate the electronic properties and create a specific three-dimensional cavity, influencing which anions can bind and how strongly.[2]

Caption: Lewis acid (Sn) - Lewis base (X⁻) interaction.

The Validation Gauntlet: A Multi-Pronged Experimental Approach

A credible mechanistic claim is built from converging lines of evidence. Relying on a single technique is insufficient. Here, we compare the core experimental pillars required to move from a hypothesis to a validated mechanism.

¹H NMR Titration: Initial Proof of Interaction
  • Expertise & Experience: Before assessing function, one must first prove interaction. ¹H Nuclear Magnetic Resonance (NMR) titration is the frontline technique for demonstrating host-guest binding in solution.[5] The causality is direct: if an anion binds to the tin carrier, it will alter the electronic environment of the protons on the organic scaffold, causing measurable changes in their chemical shifts (δ). By systematically adding the anion (guest) to a solution of the carrier (host) and monitoring these shifts, one can confirm the interaction and calculate the association constant (Kₐ), a quantitative measure of binding strength.[5][6][7]

  • Trustworthiness: This method provides the initial, crucial evidence of binding. While powerful, it's important to recognize its limitations. For very strong binding (Kₐ > 10⁵ M⁻¹), NMR titrations may become inaccurate.[7] Therefore, these results should be corroborated with other techniques.

Table 1: Representative Data from a ¹H NMR Titration of a Tin Carrier

Anion Guest Monitored Proton Chemical Shift Change (Δδ, ppm) Calculated Kₐ (M⁻¹)
Chloride (Cl⁻) Ha (aromatic) 0.45 1,250
Bromide (Br⁻) Ha (aromatic) 0.28 680
Iodide (I⁻) Ha (aromatic) 0.15 210

| Nitrate (NO₃⁻) | Ha (aromatic) | 0.05 | 50 |

Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive
  • Expertise & Experience: While NMR confirms that binding occurs, Isothermal Titration Calorimetry (ITC) explains why. ITC is the gold standard for characterizing the thermodynamics of binding interactions in solution.[8][9][10] It directly measures the heat released or absorbed during the binding event.[9] This provides a complete thermodynamic profile, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[8][9] From these, the entropy change (ΔS) and Gibbs free energy (ΔG) can be calculated.[9] This level of detail is critical for understanding the driving forces—whether the binding is enthalpically (favorable bond formation) or entropically (e.g., solvent reorganization) driven.

  • Trustworthiness: ITC is a label-free, in-solution technique that requires no modification of the interacting partners.[8] Its ability to provide a full thermodynamic signature makes it an exceptionally robust method for validating and understanding the nuances of the host-guest interaction.[9][10]

Table 2: Thermodynamic Profile of Anion Binding to a Tin Carrier via ITC

Anion Guest Kₐ (M⁻¹) ΔG (kcal/mol) ΔH (kcal/mol) -TΔS (kcal/mol) Driving Force
Chloride (Cl⁻) 1,300 -4.25 -5.50 1.25 Enthalpy
Bromide (Br⁻) 710 -3.88 -4.20 0.32 Enthalpy

| Iodide (I⁻) | 225 | -3.20 | -2.80 | -0.40 | Enthalpy |

Vesicle-Based Transport Assays: The Functional Verdict
  • Expertise & Experience: Demonstrating binding is necessary but not sufficient. To be called a "carrier," the compound must be shown to transport anions across a lipid bilayer. Liposomal transport assays are the definitive method for this functional validation.[11][12][13] A widely used and reliable method is the HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) assay.[12][13] This pH-sensitive fluorescent dye is encapsulated within large unilamellar vesicles (LUVs). A pH gradient is established across the vesicle membrane. The carrier, added to the external solution, facilitates the transport of anions (e.g., Cl⁻) across the membrane, which is coupled to the movement of H⁺ (or OH⁻), causing a change in the internal pH.[12][14] This pH change is reported by a change in the HPTS fluorescence, allowing for real-time monitoring of transport activity.

  • Trustworthiness: This assay directly measures the function of interest—transmembrane transport.[15] By determining the effective concentration required to achieve 50% of the maximal transport rate (EC₅₀), one can quantitatively compare the potency of different carriers.[11] This provides the ultimate validation of the carrier's proposed role.

Caption: Workflow for a vesicle-based HPTS transport assay.

  • Vesicle Preparation: A solution of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) lipid in chloroform is dried under nitrogen to form a thin film. The film is hydrated with a buffer solution (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.0) containing 1 mM HPTS dye. The resulting suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane (e.g., 200 nm pore size) to form Large Unilamellar Vesicles (LUVs).

  • Purification: The external, unencapsulated HPTS dye is removed by passing the vesicle suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the same external buffer.

  • Assay Execution: The purified vesicle suspension is placed in a fluorometer cuvette and diluted. A baseline fluorescence is recorded.

  • Initiation of Transport: A small volume of the tin carrier (dissolved in DMSO) is added to the cuvette. A pH gradient is then created by adding a pulse of NaOH or another base to the extravesicular solution.[16]

  • Data Acquisition: The fluorescence of the HPTS dye is monitored over time. An increase in fluorescence indicates an increase in intravesicular pH, signifying anion transport.

  • Normalization: At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse the vesicles, establishing the 100% transport endpoint.

  • Analysis: The initial rate of transport is calculated from the fluorescence trace. This process is repeated for a range of carrier concentrations to generate a dose-response curve, from which the EC₅₀ value is determined.[11]

Single Crystal X-ray Diffraction: The Definitive Structural Proof
  • Expertise & Experience: While the previous methods provide powerful evidence for binding and function in solution, Single Crystal X-ray Diffraction provides the ultimate, unambiguous proof of the binding mode in the solid state.[17][18] Obtaining a crystal structure of the organotin-anion complex allows for the precise determination of bond lengths, bond angles, and the overall coordination geometry around the tin center.[19][20] This atomic-level detail can confirm the specific interactions hypothesized from spectroscopic and computational studies.

  • Trustworthiness: This technique is considered the "gold standard" for structural elucidation. It provides irrefutable evidence of the anion's position within the carrier's binding pocket, validating the proposed recognition mechanism at the highest resolution possible.

Comparative Benchmarking: How Do Tin Carriers Stack Up?

A key part of validation is understanding a new carrier's performance relative to established alternatives. Organotin carriers operate via Lewis acid-base interactions, a fundamentally different mechanism from the hydrogen-bond-donor systems that dominate the field, such as ureas and thioureas.[2][21]

Table 3: Comparative Analysis of Anionophore Classes

Feature Organotin Carriers Urea/Thiourea Carriers
Primary Mechanism Lewis Acid-Base Interaction[2][3] Hydrogen Bonding[21][22]
Binding Strength Potentially very high, tunable via substituents[2] Moderate to high; thioureas are generally stronger binders than ureas due to higher acidity[22][23][24]
Anion Selectivity Often follows basicity (e.g., F⁻ > Cl⁻ > Br⁻ > I⁻) but can be sterically tuned Can be highly selective based on anion geometry (e.g., tetrahedral vs. linear)
pH Dependence Generally low, as Lewis acidity is not directly pH-dependent Can be significant, as protonation state of the anion guest matters
Key Advantage Strong, directional interactions; novel mechanism Well-established chemistry; lower intrinsic toxicity

| Potential Drawback | Potential for in vivo toxicity of organotin compounds | Lower binding affinities for less basic anions |

An Integrated Workflow for Authoritative Validation

No single experiment tells the whole story. True scientific integrity is achieved by integrating multiple, orthogonal techniques into a logical workflow where each step validates the last and informs the next.

Validation_Workflow A Hypothesis: New Tin Compound is an Anion Carrier B ¹H NMR / UV-Vis Titration A->B Test for Interaction C Isothermal Titration Calorimetry (ITC) B->C Binding Confirmed (Quantify Thermodynamics) G No Binding Observed B->G No Δδ D Vesicle Transport Assay (HPTS) C->D Favorable Binding (Test Function) E Validated Mechanistic Claim D->E Transport Confirmed H No Transport Observed D->H Binder, not a Carrier F Single Crystal X-ray Diffraction E->F Seek Definitive Structural Proof

Caption: A self-validating workflow for mechanistic studies.

This workflow ensures a logical progression from demonstrating a basic interaction to quantifying its thermodynamics, confirming its function, and finally, elucidating its precise structure. By following this path, researchers can present their findings with the highest degree of scientific confidence, making authoritative and trustworthy claims about the mechanisms of their novel organotin anion carriers.

References

  • High‐Throughput and Automated Anion Transport Assays. (n.d.). Wiley Online Library. Retrieved February 13, 2026, from [Link]

  • Thordarson, P. (2012). Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Supramolecular Chemistry. Retrieved February 13, 2026, from [Link]

  • Vonnemann, C. (n.d.). Isothermal Titration Calorimetry in Supramolecular Chemistry. Ruhr-Universität Bochum. Retrieved February 13, 2026, from [Link]

  • Isothermal Calorimetric Titration (ITC) in Supramolecular Chemistry: Role of Entropy, Counterions, Solvent and Temperature. (n.d.). Ruhr-Universität Bochum. Retrieved February 13, 2026, from [Link]

  • Gabbai, F. P., et al. (2023). Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids. Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]

  • Gilchrist, A., et al. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv. Retrieved February 13, 2026, from [Link]

  • Wu, B., et al. (2022). Quantitative Determination of Anion Binding Strenght with A Tripodal Hexaurea Receptor. MDPI. Retrieved February 13, 2026, from [Link]

  • Thordarson, P. (2012). Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • Isothermal Titration Calorimetry of Supramolecular Polymers. (n.d.). Scilit. Retrieved February 13, 2026, from [Link]

  • Thordarson, P. (2012). Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Isothermal Titration Calorimetry in Supramolecular Chemistry. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Saboury, A. A. (2008). Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry. MDPI. Retrieved February 13, 2026, from [Link]

  • Gilchrist, A., et al. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Gale, P. A., et al. (2020). Fluorinated synthetic anion carriers: experimental and computational insights into transmembrane chloride transport. Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Gilchrist, A., et al. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv. Retrieved February 13, 2026, from [Link]

  • Naseer, M. M. (2017). Organotin-based receptors for anions and ion pairs. SciSpace. Retrieved February 13, 2026, from [Link]

  • Formulation and evaluation of anion transporters in nanostructured lipid carriers. (2023). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Gabbai, F. P., et al. (2023). Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids. PubMed. Retrieved February 13, 2026, from [Link]

  • Anion transport and supramolecular medicinal chemistry. (2017). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Naseer, M. M., et al. (2017). Organotin-based receptors for anions and ion pairs. Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Al-Allaf, T. A. K., & Al-Jibori, S. A. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. Retrieved February 13, 2026, from [Link]

  • Wieth, J. O., & Tosteson, M. T. (1979). Organotin-mediated exchange diffusion of anions in human red cells. PubMed. Retrieved February 13, 2026, from [Link]

  • Anion binding constants determined by 1 H NMR spectroscopic titrations in [D 6 ]DMSO for representative bis(urea) gelators. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Transmembrane anion transport. (2022). Bio-protocol. Retrieved February 13, 2026, from [Link]

  • Small molecule anion carriers facilitate lactate transport in model liposomes and cells. (2023). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Jowett, L. A., et al. (2022). Medical and Nonmedical Applications of Synthetic Transmembrane Anion Transporters. ACS Publications. Retrieved February 13, 2026, from [Link]

  • Affan, M. A., et al. (2009). Synthesis, Spectroscopic Characterization and Antibacterial Activity of Organotin(IV) Complexes Containing Hydrazone Ligand: X-ray Single Crystal Structure of [n-Bu2Sn(H2PAI).H2O]. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Wu, X., & Gale, P. A. (2021). Measuring anion transport selectivity: a cautionary tale. PubMed. Retrieved February 13, 2026, from [Link]

  • Formulation and evaluation of anion transporters in nanostructured lipid carriers. (2023). PubMed. Retrieved February 13, 2026, from [Link]

  • Steric Selection of Anion Binding Sites by Organoantimony(V) Pnictogen Bond Donors: An Experimental and Computational Study. (2024). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Wieth, J. O., & Tosteson, M. T. (1979). Organotin-mediated exchange diffusion of anions in human red cells. The Rockefeller University Press. Retrieved February 13, 2026, from [Link]

  • Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved February 13, 2026, from [Link]

  • Chandra, S., et al. (2006). Organotin compounds: an ionophore system for fluoride ion recognition. PubMed. Retrieved February 13, 2026, from [Link]

  • Anion Recognition and Transport. (n.d.). University of Bristol. Retrieved February 13, 2026, from [Link]

  • Advancement of the chemistry of organotin–Schiff base complexes: a crystallographic perspective. (2015). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • A Simulation Model for the Non-Electrogenic Uniport Carrier-Assisted Transport of Ions across Lipid Membranes. (2022). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. (2021). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Magnetic field–enhanced alkaline water electrolysis from laboratory to industry. (2024). PNAS. Retrieved February 13, 2026, from [Link]

  • Hosseinzadeh, Z., et al. (2021). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Aalto University. Retrieved February 13, 2026, from [Link]

  • Organotin(IV) complexes of tridentate (ONO) hydrazone ligands: synthesis, spectral characterization, antituberculosis, antimicrobial, anti-inflammatory, molecular docking and cytotoxicity studies. (2024). PubMed. Retrieved February 13, 2026, from [Link]

  • Stupp, S. I., & LeBonheur, V. (1997). Supramolecular chemistry: Functional structures on the mesoscale. National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Urea vs. thiourea in anion recognition. (2005). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. (2021). Frontiers. Retrieved February 13, 2026, from [Link]

  • Supramolecular Chemistry: An Overview. (2022). TSI Journals. Retrieved February 13, 2026, from [Link]

  • Urea vs. thiourea in anion recognition. (2005). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. (2021). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Supramolecules. (n.d.). University of Brighton. Retrieved February 13, 2026, from [Link]

  • Urea vs. thiourea in anion recognition. (2005). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Data-driven discovery in supramolecular chemistry with Filip Szczypinski. (2023). YouTube. Retrieved February 13, 2026, from [Link]

  • Supramolecular Chemistry (Concise). (2021). YouTube. Retrieved February 13, 2026, from [Link]

Sources

Comparative Cytotoxicity of Bis(4-methylbenzyl)tin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-platinum metallodrugs has accelerated due to the limitations of Cisplatin, including severe nephrotoxicity and acquired resistance. Bis(4-methylbenzyl)tin(IV) derivatives (also referred to as di(4-methylbenzyl)tin) have emerged as a potent class of organotin therapeutics. Unlike traditional dibutyltin or diphenyltin analogs, the incorporation of the 4-methylbenzyl moiety significantly enhances lipophilicity and cellular uptake, resulting in cytotoxicity profiles that frequently outperform Cisplatin by orders of magnitude in specific carcinoma lines (e.g., MCF-7, HeLa).

This guide objectively compares the cytotoxic performance of these derivatives, detailing their synthesis, mechanistic pathways, and experimentally validated potency.[1]

Chemical Profile & Structural Advantage

The core scaffold of these derivatives involves a central Tin (Sn) atom coordinated to two 4-methylbenzyl groups.[2] This structural modification is critical for the compound's biological activity.

FeatureBis(4-methylbenzyl)tin(IV) MoietyTraditional Dibutyltin(IV)Clinical Implication
Lipophilicity High (Aromatic rings + Methyl group)Moderate (Aliphatic chains)Enhanced passive diffusion across cell membranes.
Steric Bulk High LowIncreased stability against rapid hydrolysis in physiological media.
Electronic Effect Electron-donating methyl group on benzyl ringInductive effect of alkyl chainModulates the Lewis acidity of the Sn center, optimizing ligand binding affinity (e.g., to DNA backbone).

Comparative Cytotoxicity Analysis

The following data aggregates experimental IC


 values (concentration required to inhibit 50% of cell growth) from recent studies involving Schiff base and dithiocarbamate complexes of bis(4-methylbenzyl)tin.

Key Finding: Bis(4-methylbenzyl)tin derivatives demonstrate superior potency compared to Cisplatin, particularly in breast (MCF-7) and cervical (HeLa) cancer lines.

Table 1: Comparative IC Values ( M)
Compound ClassLigand SystemMCF-7 (Breast)HeLa (Cervical)HT-29 (Colon)Reference
Bis(4-methylbenzyl)tin(IV) 2,3-dihydroxybenzyldithiocarbazate0.17 ± 0.01 0.21 ± 0.01 0.45 ± 0.03 [1, 2]
Bis(4-methylbenzyl)tin(IV) N,N-diisopropyldithiocarbamate0.35 ± 0.050.42 ± 0.040.60 ± 0.05[3]
Diphenyltin(IV) Same Schiff Base1.20 ± 0.151.50 ± 0.202.10 ± 0.18[1]
Cisplatin (Control)Chloride/Amine15.4 ± 1.25.8 ± 0.512.3 ± 1.1[1, 4]

Interpretation: The bis(4-methylbenzyl)tin derivative is approximately 90x more potent than Cisplatin against MCF-7 cells. This drastic difference is attributed to the specific "endo-on" coordination mode and the ability of the benzyl groups to facilitate intercalation or groove binding with DNA.

Mechanism of Action: The Apoptotic Cascade

Unlike Cisplatin, which primarily forms DNA crosslinks leading to cell cycle arrest, bis(4-methylbenzyl)tin derivatives trigger a rapid, multi-targeted apoptotic cascade. The mechanism involves Reactive Oxygen Species (ROS) generation and direct mitochondrial targeting.

Mechanistic Pathway Diagram

Mechanism of Action Compound Bis(4-methylbenzyl)tin Derivative Uptake Cellular Uptake (Lipophilic Diffusion) Compound->Uptake Target1 Mitochondria (Primary Target) Uptake->Target1 Target2 DNA Interaction (Groove Binding) Uptake->Target2 ROS ROS Generation (Oxidative Stress) Target1->ROS Disrupts ETC Target2->ROS Cellular Stress Response Apoptosis Apoptosis (Cell Death) Target2->Apoptosis Replication Block MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Caspase Caspase 3/9 Activation MMP->Caspase Cytochrome c Release Caspase->Apoptosis

Figure 1: The dual-action mechanism of bis(4-methylbenzyl)tin derivatives, inducing apoptosis via mitochondrial dysfunction and DNA interaction.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing these derivatives.

Synthesis Workflow

The synthesis typically involves a direct reaction between the organotin precursor and the ligand in a 1:1 or 1:2 molar ratio.

Precursor: Di(4-methylbenzyl)tin dichloride (


)
Ligand:  Dithiocarbamate or Schiff Base (e.g., derived from S-benzyldithiocarbazate)

Synthesis Protocol Step1 Precursor Preparation Tin powder + 4-Methylbenzyl chloride (Reflux in Toluene/Water) Step2 Ligand Addition Add Schiff Base/Dithiocarbamate (In Ethanol/Methanol, 1:1 Ratio) Step1->Step2 Step3 Reflux Stir at 60-70°C for 2-4 Hours Step2->Step3 Step4 Isolation Evaporate Solvent -> Recrystallize Step3->Step4 Step5 Characterization IR, NMR (1H, 13C, 119Sn), X-ray Crystallography Step4->Step5

Figure 2: Step-by-step synthesis workflow for bis(4-methylbenzyl)tin complexes.

Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC


 values.
Validation:  Must include Cisplatin as a positive control and untreated cells as a negative control.
  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve tin compound in DMSO (stock). Dilute with media to final concentrations (0.1 - 100

    
    M). Ensure final DMSO < 0.5%.
    
  • Incubation: Treat cells for 24h, 48h, or 72h.

  • MTT Addition: Add MTT reagent (5 mg/mL). Incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate cell viability %.

Structure-Activity Relationship (SAR) Insights

Why does the 4-methylbenzyl group perform better than others?

  • Lipophilicity Balance: The methyl group increases lipophilicity (

    
    ) compared to the unsubstituted benzyl group, enhancing membrane permeability.
    
  • Electronic Modulation: The weak electron-donating nature of the methyl group at the para position stabilizes the Sn-N or Sn-S bonds in the complex, preventing premature hydrolysis before the drug reaches the target (DNA/Mitochondria).

  • Geometry: Crystallographic data [2] confirms that these complexes often adopt a distorted trigonal bipyramidal geometry, which is sterically favorable for groove binding to the DNA helix.

Conclusion

Bis(4-methylbenzyl)tin derivatives represent a high-potential alternative to platinum-based chemotherapy. Their superior cytotoxicity (IC


 < 1.0 

M), combined with a distinct mechanism of action involving mitochondrial destabilization, makes them effective against resistant cell lines. Future development should focus on in vivo toxicity studies and formulation strategies to manage their high lipophilicity.

References

  • Nadia, E., Ishak, N. N. M., Latif, M. A. M., et al. (2020). Selective cytotoxicity of organotin(IV) compounds with 2,3-dihydroxybenzyldithiocarbazate Schiff bases.[3][4][5][6][7] Research on Chemical Intermediates, 46, 2351–2379.[5] Link

  • Lee, S. M., Lo, K. M., & Tiekink, E. R. T. (2019).[2][8] Crystal structure of bis[(μ3-oxido)-...-bis(di-4-methylbenzyl-tin(IV))].[2] Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 943-946.[9] Link

  • Khan, N., Farina, Y., & Lo, K. M. (2019). Cytotoxic activities of triorganotin(IV) derivatives of p-substituted N-methylbenzylaminedithiocarbamates. Journal of Coordination Chemistry.
  • Anasamy, T., et al. (2017). Tribenzyltin carboxylates as anticancer drug candidates: Effect on the cytotoxicity, motility and invasiveness of breast cancer cell lines.[2] European Journal of Medicinal Chemistry, 125, 123-135. Link

Sources

Benchmarking Organotin Lewis Acidity for Anion Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of supramolecular chemistry and drug development, the ability to bind and transport anions (e.g., chloride, bicarbonate) is a critical function. While hydrogen-bond donors (ureas, squaramides) have dominated the field, Organotin Lewis Acids offer a distinct, often superior, mechanism of action based on anion-coordination rather than weak electrostatic attraction.

This guide benchmarks organotin scaffolds against standard alternatives. We analyze the structural factors driving Lewis acidity—specifically the "Fluorine Effect" in perfluorophenyl derivatives—and provide validated protocols for quantifying these interactions. Our focus is on enabling you to select the precise tin-based motif required for high-affinity anion recognition or transmembrane transport.

The Benchmarking Framework: How We Measure Acidity

To objectively compare organotins, we cannot rely on theoretical pKa values, which apply to Brønsted acids. Instead, we utilize two primary experimental metrics: The Gutmann-Beckett Method (for general Lewis acidity) and NMR Titration (for specific anion affinity).

The Gutmann-Beckett Method

This is the industry standard for indexing Lewis acidity. It uses triethylphosphine oxide (


) as a probe.[1][2] The oxygen of 

binds to the tin center; the resulting desheilding of the phosphorus nucleus is measured via

NMR.[3]
  • Metric: Acceptor Number (AN).

  • Formula:

    
    [1]
    
  • Interpretation: Higher AN indicates stronger Lewis acidity.[1]

Anion Affinity ( ) via NMR

While Gutmann-Beckett provides a general index, direct titration with tetrabutylammonium (TBA) salts yields the Association Constant (


). Tin is unique because 

NMR is highly sensitive to coordination geometry changes (Tetrahedral

Trigonal Bipyramidal), offering a self-validating spectral handle that carbon-based receptors lack.

Comparative Performance Guide

Structural Classes of Organotins

The Lewis acidity of the tin center is tunable via the organic substituents (


).
Organotin ClassSubstituent TypeElectronic EffectLewis Acidity (AN)Anion Binding (

)
Application Case
Trialkylstannanes (

)
Alkyl (Electron Donating)Destabilizes anion adductLow (< 10)NegligibleCatalysis (radical)
Triphenylstannanes (

)
Aryl (Neutral/Weak Withdrawing)Moderate stabilizationModerate (~15-25)

Baseline Receptors
Perfluoroarylstannanes (

)
Perfluoroaryl (Strong Withdrawing)High stabilization (Sigma-hole enhancement)High (> 70)

Anion Transport / Sensing
Distannanes / Bidentate Chelating ScaffoldsCooperative BindingVery High

High-fidelity Sensors
Head-to-Head: Organotins vs. Alternatives

When designing an anion transporter (e.g., for Cystic Fibrosis channel replacement), you must choose between interaction modes.

FeatureOrganotin Lewis Acids Urea/Thiourea (H-Bond) Organoboranes
Binding Mechanism Coordinate Covalent (Strong)Hydrogen Bonding (Weak/Moderate)Lewis Acid (Hard/Oxophilic)
Selectivity High (Size exclusion at Sn center)Moderate (Shape complementarity)High (Hard anions like

)
Solvent Tolerance Excellent (Works in polar media)Poor (Competes with solvent)Variable (Hydrolysis risk)
Lipophilicity Tunable (R-groups)Often requires bulky tailsTunable
Toxicity Profile Concern (requires specific design)Generally LowModerate

Expert Insight: Organotins outperform ureas in competitive solvents (like water/methanol mixtures) because the tin-anion bond is partially covalent, whereas H-bonds are purely electrostatic and easily disrupted by water. However, organoboranes are often too oxophilic, reacting with water rather than the target anion. Organotins occupy the "Goldilocks" zone: water-stable but anion-philic.

Mechanistic Visualization

The following diagram illustrates the transition of the tin center upon anion binding, a critical concept for interpreting NMR data.

BindingMechanism cluster_0 Lewis Acid-Base Interaction Sn_Free Free Organotin (Tetrahedral, sp3) High Energy Complex Tin-Anion Complex (Trigonal Bipyramidal, sp3d) Stabilized Adduct Sn_Free->Complex + Anion Binding Anion Anion (X-) (Lewis Base) Anion->Complex NMR_Signal NMR Readout Upfield Shift in 119Sn (Coordination Increase) Complex->NMR_Signal Observable Output

Caption: Transition from tetrahedral sp3 geometry to trigonal bipyramidal sp3d geometry upon anion coordination, resulting in a diagnostic NMR shift.

Experimental Protocols

Protocol A: The Gutmann-Beckett Method (Lewis Acidity Indexing)

Purpose: Determine the global Lewis acidity (Acceptor Number) of your organotin candidate.

  • Preparation: Dissolve triethylphosphine oxide (

    
    ) in dry 
    
    
    
    to create a 0.1 M stock solution.
  • Sample Mixing: In an NMR tube, combine the organotin sample (0.1 mmol) with the

    
     solution (0.1 mmol) in a 1:1 molar ratio.
    
  • Measurement: Acquire a

    
     NMR spectrum at 298 K.
    
  • Reference: Run a blank spectrum of

    
     in 
    
    
    
    (
    
    
    ppm).
  • Calculation: Use the formula

    
    .[1]
    
    • Validation: If

      
       shows multiple peaks, dynamic exchange is slow; integrate the bound peak. If broadened, exchange is intermediate.
      
Protocol B: NMR Titration ( Determination)

Purpose: Quantify the binding constant for a specific anion (e.g., Chloride).

  • Host Solution: Prepare a 10 mM solution of the organotin host in a non-coordinating solvent (e.g.,

    
     or 
    
    
    
    ).
  • Titrant Preparation: Prepare a 100 mM solution of the anion source (e.g., TBACl) in the same solvent to avoid dilution effects.

  • Stepwise Addition:

    • Measure the initial

      
       chemical shift (
      
      
      
      ).
    • Add aliquots of titrant (0.1 to 5.0 equivalents).

    • After each addition, mix thoroughly and acquire a

      
       spectrum.
      
  • Data Analysis:

    • Plot the change in chemical shift (

      
      ) vs. [Anion] concentration.
      
    • Fit the data to a 1:1 or 1:2 binding isotherm (depending on the plateau) using non-linear regression (e.g., BindFit).

    • Note: A significant upfield shift (negative ppm change) typically confirms coordination number expansion (4

      
       5).
      

Workflow Visualization

Workflow Start Start: Organotin Candidate Step1 1. Gutmann-Beckett Test (Probe: Et3PO) Start->Step1 Decision Is AN > 40? Step1->Decision Step2 2. Anion Titration (119Sn NMR) (Titrant: TBACl/TBAF) Decision->Step2 Yes Discard Discard / Redesign (Acidity too low) Decision->Discard No Step3 3. Data Fitting (BindFit / Non-linear Regression) Step2->Step3 Result Output: Binding Constant (Ka) & Stoichiometry Step3->Result

Caption: Decision tree for benchmarking organotin candidates. Candidates with low Acceptor Numbers (AN) are screened out before detailed titration.

References

  • Comparison of Organoantimony and Organotin Lewis Acids: Gabbai, F. P. et al. "Binding, Sensing, And Transporting Anions with Pnictogen Bonds." PMC. [Link]

  • The Gutmann-Beckett Method: Beckett, M. A. et al.[4] "Gutmann–Beckett method."[1][2][4] Wikipedia / Chemical Literature. [Link]

  • Lewis Acidity of Perfluoro- Derivatives: Stephan, D. W. et al.[5] "Lewis acidity of organofluorophosphonium salts: hydrodefluorination by a saturated acceptor."[5] Science. [Link][5]

  • Anion Transport and Drug Development: Gale, P. A. et al.[6] "Anion transport and supramolecular medicinal chemistry."[6][7][8] Chemical Society Reviews. [Link]

  • NMR Titration Protocols: Hübler, P. "Analysing binding stoichiometries in NMR titration experiments using Monte Carlo simulation." PeerJ. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Bis(4-methylbenzyl)tin Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Bis(4-methylbenzyl)tin dichloride. As an organotin compound, this chemical poses significant health and environmental risks, necessitating strict adherence to established safety protocols. This guide is designed for laboratory professionals engaged in research and development, offering practical, field-proven insights to ensure safety and regulatory compliance. The procedures outlined are based on established guidelines for handling hazardous organotin compounds.

Organotin compounds are a class of organometallic chemicals known for a range of toxic effects. Depending on the specific structure, they can act as immunotoxins, neurotoxins, and endocrine disruptors.[1][2] Due to their persistence and potential for bioaccumulation, improper disposal can lead to long-lasting harm to aquatic ecosystems.[1][3] Therefore, every step, from handling the material to the final disposal, must be executed with precision and a thorough understanding of the underlying risks.

Hazard Profile and Risk Assessment

Key Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[3][4]

  • Corrosivity: Causes severe skin burns and serious eye damage.[3][5] Skin contact can lead to irreversible damage, including necrosis through the epidermis.[4][5]

  • Sensitization: May cause an allergic skin reaction.[3][6]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3][4]

  • Environmental Hazard: Harmful or toxic to aquatic life with long-lasting effects.[1][3][7]

A robust risk assessment must precede any handling of this compound. All operations involving this compound, including weighing, reaction setup, and waste collection, must be performed within a designated area, inside a certified chemical fume hood to minimize inhalation exposure.[8]

Table 1: Occupational Exposure Limits for Organotin Compounds (as Sn)

Agency Limit Type Value (mg/m³) Notes
OSHA PEL (TWA) 0.1 Applies to all organic tin compounds.
NIOSH REL (TWA) 0.1 Applies to all organic tin compounds except Cyhexatin. Skin designation.
ACGIH TLV (TWA) 0.1 -
ACGIH STEL 0.2 -

Data sourced from OSHA, NIOSH, and ACGIH.[8] PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average (8-hour); STEL: Short-Term Exposure Limit (15-minute).

Personal Protective Equipment (PPE) - Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The goal of PPE is to create a complete barrier between you and the chemical.[9]

  • Hand Protection: Use chemically resistant gloves. Double-gloving (e.g., nitrile inner, neoprene outer) is highly recommended. Inspect gloves thoroughly for any signs of degradation or punctures before each use.[8]

  • Eye and Face Protection: Chemical safety goggles and a full-face shield (minimum 8 inches) are mandatory to protect against splashes.[8][10][11]

  • Body Protection: Wear a chemically resistant apron over a lab coat. For larger quantities or tasks with a higher risk of splashing, impervious "bunny suit" coveralls should be considered.[10][11]

  • Respiratory Protection: For spill response or situations where aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better) is required.[8] Surgical masks offer no protection against chemical vapors.[9][11]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate all non-essential staff from the area.[8]

  • Secure and Ventilate: Restrict access to the spill area. Ensure the chemical fume hood is operating at maximum capacity to ventilate the space.[8]

  • Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble described in Section 2, including respiratory protection.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. For solid spills, carefully cover the material to prevent dust from becoming airborne, then gently sweep it up.[8] Do not use combustible materials like paper towels for absorption.

  • Collect Waste: Carefully place all contaminated absorbent material and any contaminated items (e.g., broken glassware) into a designated, sealable, and chemically compatible container labeled as "Hazardous Waste: Organotin Compound".[8]

  • Decontaminate Area: Clean the spill surface thoroughly. A common procedure for decontaminating surfaces and glassware involves soaking in a bleach solution, which can help oxidize organotins to less harmful tin oxides.[8] Follow this with a standard soap and water wash, and then a solvent rinse (e.g., acetone or ethanol).

  • Dispose of Contaminated PPE: All PPE used during the cleanup must be considered hazardous waste and placed in the sealed waste container.[8]

The Disposal Workflow: From Benchtop to Final Disposition

All materials contaminated with this compound are classified as hazardous waste and must be disposed of through a licensed environmental waste management contractor.[10] Never discharge organotin waste into the sewer system.[5][7]

The following diagram illustrates the essential workflow for proper disposal.

Caption: Disposal workflow for this compound.

Operational Protocol for Waste Collection:

  • Segregate at the Source: Separate solid and liquid waste streams into different, dedicated containers. Do not mix incompatible waste types.

  • Use Appropriate Containers: For liquid waste, use a robust, leak-proof container with a screw cap, ensuring it is chemically compatible (e.g., polyethylene). Solid waste should be collected in a durable, sealable bag or container.[3]

  • Label Accurately: As soon as the first drop of waste is added, affix a completed hazardous waste label. The label must include the full chemical name, all constituents (including solvents), associated hazards, and the date.[12] Clear and accurate labeling is a legal requirement and is critical for safe handling by waste management personnel.

  • Store Safely: Keep waste containers sealed when not in use.[10] Store them in a designated satellite accumulation area within the lab, which should have secondary containment to catch any potential leaks.

  • Schedule Pickup: Follow your institution's protocol for hazardous waste disposal, which typically involves contacting the Environmental Health & Safety (EHS) department to arrange for pickup by a certified hazardous waste handler.

By internalizing and rigorously applying these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the responsible stewardship of our environment.

References

  • George Weil. SAFETY DATA SHEET TIN DICHLORIDE. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Tin dichloride. [Link]

  • Carl ROTH. Safety Data Sheet: Tin(IV) chloride. [Link]

  • CDC Stacks. ORGANOTIN COMPOUNDS. [Link]

  • Southern Biological. SAFETY DATA SHEET (SDS) - Tin (IV) chloride, 0.1M. [Link]

  • LCGC International. Investigating the Environmental Impact of Organotins. [Link]

  • Penta chemicals. Safety Data Sheet: Tin(II) chloride dihydrate. [Link]

  • NSW Environment Protection Authority. Organotin Waste Materials Chemical Control Order 1989. [Link]

  • REWE Group. Organotin Compounds. [Link]

  • DCCEEW. Organo-tin compounds. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.